molecular formula C6H14N2O2S B2401436 1-(Ethylsulfonyl)piperazine CAS No. 435345-15-6; 62937-96-6; 859525-16-9

1-(Ethylsulfonyl)piperazine

カタログ番号: B2401436
CAS番号: 435345-15-6; 62937-96-6; 859525-16-9
分子量: 178.25
InChIキー: BIYGAOBOLDXNHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Ethylsulfonyl)piperazine is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGAOBOLDXNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978765
Record name 1-(Ethanesulfonyl)piperazine
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Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62937-96-6
Record name 1-(Ethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Ethanesulfonyl)piperazine
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Foundational & Exploratory

1-(Ethylsulfonyl)piperazine CAS 62937-96-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 62937-96-6 | Molecular Formula: C₆H₁₄N₂O₂S

Executive Summary

1-(Ethylsulfonyl)piperazine is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug development. Structurally, it consists of a piperazine ring mono-substituted with an ethylsulfonyl group. This specific functionalization serves as a critical pharmacophore modulator, offering a balance between hydrophilicity and lipophilicity (LogD) while introducing a sulfonamide motif that is metabolically stable compared to carboxamides.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, application in structure-activity relationship (SAR) campaigns, and safety standards. It is designed for researchers requiring high-purity synthesis and integration of this moiety into kinase inhibitors, GPCR ligands (specifically 5-HT receptor antagonists), and enzyme inhibitors (e.g., Transglutaminase 2).

Physicochemical Profile

The compound is a secondary amine, making it a versatile nucleophile for further functionalization (e.g., S_NAr, acylation, reductive amination).

PropertyValueNotes
CAS Number 62937-96-6Verified Registry Number
Molecular Weight 178.25 g/mol Monoisotopic Mass: 178.0776
Appearance White to off-white solidCrystalline powder
Melting Point 69–74 °CSharp melting range indicates high purity
Boiling Point ~320 °C (Predicted)Decomposes before boiling at atm pressure
Solubility Soluble: DCM, MeOH, DMSO, WaterModerate water solubility due to polarity
pKa (Calc.) ~8.5 (Piperazine NH)Basic secondary amine
LogP ~ -0.5 to 0.2Low lipophilicity; lowers LogP of drug candidates

Synthetic Methodologies

Two primary protocols are recommended depending on the scale and required purity. Protocol A is preferred for cost-effective scale-up, while Protocol B offers higher selectivity to avoid bis-sulfonylation.

Protocol A: Direct Mono-Sulfonylation (Scale-Up Friendly)

This method utilizes excess piperazine to act as both the substrate and the acid scavenger, statistically favoring the mono-substituted product.

  • Reagents: Piperazine (anhydrous), Ethanesulfonyl chloride, Dichloromethane (DCM).

  • Stoichiometry: 1.0 eq Ethanesulfonyl chloride : 3.0–4.0 eq Piperazine.

Step-by-Step Workflow:

  • Dissolution: Dissolve piperazine (4.0 eq) in anhydrous DCM (10 mL/g) under N₂ atmosphere. Cool to 0 °C.

  • Addition: Dropwise add ethanesulfonyl chloride (1.0 eq) diluted in DCM over 30–60 minutes. Maintain temperature < 5 °C to suppress bis-substitution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Work-up:

    • Filter off the precipitated piperazine hydrochloride salt.

    • Wash the filtrate with water (3x) to remove excess unreacted piperazine.

    • Critical Step: The product is amphiphilic. If the product is lost in the aqueous layer, saturate the aqueous phase with NaCl and back-extract with DCM/Isopropanol (3:1).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Mono-Protection Strategy (High Precision)

Ideal for small-scale synthesis where purity is paramount.

  • Reagents: N-Boc-piperazine, Ethanesulfonyl chloride, Triethylamine (TEA), TFA or HCl/Dioxane.

Step-by-Step Workflow:

  • Sulfonylation: React N-Boc-piperazine (1.0 eq) with ethanesulfonyl chloride (1.1 eq) and TEA (1.5 eq) in DCM at 0 °C → RT.

  • Isolation: Wash with 1M HCl, sat. NaHCO₃, and brine. Concentrate to yield 1-Boc-4-(ethylsulfonyl)piperazine.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours.

  • Free Basing: Concentrate volatiles. Redissolve residue in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM.

Synthetic Pathway Visualization

Synthesis_Workflow Start Starting Material: Piperazine Intermediate Intermediate: Mixture (Mono + Bis) Start->Intermediate DCM, 0°C (Excess Piperazine) Reagent Reagent: Ethanesulfonyl Chloride Reagent->Intermediate Workup Work-up: Water Wash / Extraction Intermediate->Workup Filter salts Product Final Product: This compound Workup->Product Crystallization (Yield ~70-85%)

Figure 1: Streamlined synthetic workflow for the direct mono-sulfonylation of piperazine.

Application in Drug Discovery[1]

This compound is a "privileged structure" fragment.[2] It is frequently employed to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

Medicinal Chemistry Rationale[1][5][6][8][9][10][11][12]
  • Solubility Enhancement: The sulfonyl group introduces polarity without the ionizability of a carboxylic acid, improving solubility in physiological media.

  • Metabolic Stability: Unlike carboxamides, sulfonamides are resistant to amidases, prolonging the half-life (

    
    ) of the drug.
    
  • H-Bonding: The sulfonyl oxygens serve as weak hydrogen bond acceptors, while the piperazine nitrogens (if substituted) allow for vector exploration in the binding pocket.

Case Study Applications
  • 5-HT Receptor Antagonists: Used as a linker in serotonin receptor ligands to modulate affinity and selectivity between 5-HT1A and 5-HT2A subtypes.

  • Transglutaminase 2 (TG2) Inhibitors: Incorporated into the "warhead" or linker region of covalent inhibitors to target the active site cysteine, improving cellular potency against cancer stem cells.

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve the physicochemical properties of ATP-competitive inhibitors.

Decision Logic for Fragment Selection

MedChem_Logic Problem Lead Compound Issue: High LogP / Low Solubility Strategy Strategy: Introduce Polar Non-Ionizable Group Problem->Strategy Selection Fragment Selection: This compound Strategy->Selection Outcome1 Result A: Improved Metabolic Stability (vs Carboxamide) Selection->Outcome1 Outcome2 Result B: Lower LogP / Better Sol. (vs Phenyl/Alkyl) Selection->Outcome2

Figure 2: Medicinal chemistry decision tree for selecting the ethylsulfonylpiperazine moiety.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data should be obtained.

¹H NMR (400 MHz, CDCl₃)
  • δ 1.35 (t, 3H, J=7.4 Hz): Methyl group of the ethyl chain (

    
    ).
    
  • δ 2.95 (q, 2H, J=7.4 Hz): Methylene group of the ethyl chain (

    
    ).
    
  • δ 2.98–3.05 (m, 4H): Piperazine ring protons adjacent to the secondary amine (

    
    ).
    
  • δ 3.25–3.35 (m, 4H): Piperazine ring protons adjacent to the sulfonamide (

    
    ).
    
  • δ 1.80 (br s, 1H): Amine proton (

    
    ), shift varies with concentration/solvent.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Observed Ion:

    
    .
    

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[3]
Serious Eye Damage H319Causes serious eye irritation.[3]
STOT - Single Exp. H335May cause respiratory irritation.[3]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Hygroscopic; keep container tightly closed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Synthetic Protocol & Scale-up

    • Direct synthesis of monosubstituted piperazines.[4][5] (2020).[6][2] MDPI Molecules. Retrieved from

  • Medicinal Chemistry Applications (TG2 Inhibitors)

    • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors of Human Tissue Transglutaminase. (2017). Journal of Medicinal Chemistry. Retrieved from

  • Pharmacophore Utility (5-HT Receptors)

    • The medicinal chemistry of piperazines: A review. (2024).[6][2] Chemical Biology & Drug Design. Retrieved from

  • Safety Data

    • Safety Data Sheet: 1-(Ethanesulfonyl)piperazine. (2024).[6][2] Thermo Fisher Scientific. Retrieved from

Sources

The Chemical Architecture and Applications of 1-(Ethanesulfonyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethanesulfonyl)piperazine is a highly versatile, bifunctional secondary amine that has emerged as a critical building block in contemporary medicinal chemistry. By combining the rigid, solubilizing framework of a piperazine ring with the metabolic stability and hydrogen-bonding capacity of an ethanesulfonyl group, this compound serves as an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper explores its structural properties, mechanistic utility in drug design, and provides self-validating synthetic protocols for its integration into advanced therapeutics, including Targeted Protein Degradation (TPD) platforms.

Chemical Identity and Structural Properties

The utility of 1-(Ethanesulfonyl)piperazine stems from its distinct physicochemical profile. The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the sole nucleophilic and basic center. This desymmetrization is crucial for predictable pharmacokinetics and regioselective synthesis.

Table 1: Physicochemical Properties of 1-(Ethanesulfonyl)piperazine

ParameterValueReference
CAS Number 62937-96-6[1]
Molecular Formula C6H14N2O2S[1]
Molecular Weight 178.25 g/mol [1]
SMILES String CCS(=O)(=O)N1CCNCC1
InChI 1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3
Physical State Solid
Melting Point 69-72 °C

Mechanistic Role in Drug Design

As a Senior Application Scientist, selecting the right linker or terminal motif is paramount for optimizing an API's target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 1-(Ethanesulfonyl)piperazine offers three distinct mechanistic advantages:

  • Metabolic Shielding: Unlike amide linkages which are susceptible to enzymatic hydrolysis by amidases, the sulfonamide linkage is highly resistant to metabolic cleavage, prolonging the half-life of the drug candidate.

  • Directional Hydrogen Bonding: The sulfonyl oxygens act as potent, directional hydrogen bond acceptors. This is particularly useful when docking into the shallow solvent-exposed pockets of target proteins.

  • Lipophilicity Tuning: The ethyl group provides a compact lipophilic patch that can occupy small hydrophobic sub-pockets without driving the overall

    
     of the molecule into a range that would compromise aqueous solubility. Furthermore, the compound has demonstrated utility in inhibiting the synthesis of chemokines and specific disease-associated proteins[2].
    

Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checkpoints to verify causality and reaction success.

Protocol A: Regioselective Synthesis of 1-(Ethanesulfonyl)piperazine

Objective: Achieve mono-sulfonylation of symmetric piperazine while suppressing the thermodynamically favorable bis-sulfonylated byproduct.

Table 2: Stoichiometric Parameters for Mono-Sulfonylation

ReagentEquivalentsFunction
Piperazine5.0 eqNucleophile / Statistical excess
Ethanesulfonyl Chloride1.0 eqElectrophile
Triethylamine (TEA)1.2 eqNon-nucleophilic acid scavenger
Dichloromethane (DCM)0.2 MAprotic solvent

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (5.0 eq) in anhydrous DCM. Causality: The massive stoichiometric excess of the diamine statistically favors the collision of the electrophile with unreacted piperazine rather than the mono-alkylated product, preventing bis-sulfonylation.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath and add TEA (1.2 eq). Causality: Low temperatures reduce the kinetic energy of the system, slowing the reaction rate to allow for complete thermal dissipation of the highly exothermic sulfonylation, thereby preventing localized over-reaction.

  • Addition: Dissolve ethanesulfonyl chloride (1.0 eq) in a small volume of DCM and add dropwise over 1 hour.

  • Self-Validation (QC 1): After 2 hours, sample the reaction mixture and analyze via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Validation metric: The primary amine (unreacted piperazine) will stain a deep purple at the baseline, while the secondary amine product will elute higher and stain faintly. The absence of a third, non-staining high-Rf spot confirms the suppression of the bis-adduct.

  • Workup: Quench the reaction with saturated aqueous

    
    . Transfer to a separatory funnel and extract with DCM. Causality: The unreacted piperazine is highly water-soluble and remains in the aqueous layer, effectively self-purifying the organic phase.
    
  • Isolation: Concentrate the organic layer in vacuo to yield 1-(Ethanesulfonyl)piperazine as a solid.

Protocol B: API Integration via Nucleophilic Aromatic Substitution ( )

Objective: Couple 1-(Ethanesulfonyl)piperazine to a heteroaryl chloride core (e.g., a pyrimidine-based kinase inhibitor).

Step-by-Step Methodology:

  • Reaction Setup: Combine the target heteroaryl chloride (1.0 eq) and 1-(Ethanesulfonyl)piperazine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is sterically hindered, ensuring it acts strictly as a proton sponge to neutralize the HCl byproduct without competing as a nucleophile against the piperazine.

  • Heating: Stir the mixture at 80 °C for 6 hours.

  • Self-Validation (QC 2): Analyze a 10 µL aliquot via UPLC-MS. Validation metric: The complete consumption of the starting material peak and the emergence of a single product peak with the corresponding

    
     mass validates the success of the coupling.
    

Applications in Targeted Protein Degradation (TPD)

Beyond standard small-molecule inhibition, 1-(Ethanesulfonyl)piperazine is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs). Recent advancements in covalent targeting of E3 ubiquitin ligases, such as RNF4 and RNF114, rely heavily on highly optimized linker-binder motifs[3].

In these bifunctional degraders, the piperazine ring provides the necessary rigidity and vector projection to span the distance between the target protein and the E3 ligase. Simultaneously, the ethanesulfonyl moiety can engage in critical hydrogen bonding within the E3 ligase binding pocket, stabilizing the ternary complex required for successful polyubiquitination and subsequent proteasomal degradation of the disease-causing protein[3].

Visualizations

Synthesis_Workflow Piperazine Piperazine (5.0 eq) Symmetric Diamine Reaction Nucleophilic Attack 0°C, DCM, TEA Piperazine->Reaction Electrophile Ethanesulfonyl Chloride (1.0 eq) Electrophile Electrophile->Reaction Dropwise Addition QC1 In-Process QC: TLC (Ninhydrin Stain) Reaction->QC1 Monitor Mono-alkylation Workup Aqueous Workup NaHCO3 Quench QC1->Workup Reaction Complete Product 1-(Ethanesulfonyl)piperazine Target Product Workup->Product Purification (Yield: 75-85%)

Figure 1: Self-validating synthetic workflow for the mono-sulfonylation of piperazine.

PROTAC_Mechanism POI Target Protein (e.g., Kinase) Warhead Target Protein Binder POI->Warhead Binding Affinity Degradation Proteasomal Degradation POI->Degradation Targeted for Cleavage Linker Alkyl/PEG Linker Warhead->Linker Piperazine 1-(Ethanesulfonyl)piperazine (Structural Motif) Linker->Piperazine E3Ligase E3 Ubiquitin Ligase (e.g., RNF4 / RNF114) Piperazine->E3Ligase H-Bonding / Docking E3Ligase->Degradation Polyubiquitination

Figure 2: Logical relationship of 1-(Ethanesulfonyl)piperazine in E3 ligase recruitment and TPD.

References

Sources

1-(Ethylsulfonyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties, structural causality, and synthetic applications of 1-(Ethylsulfonyl)piperazine in modern drug development.

Executive Summary

This compound is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and rational drug design. By leveraging the rigid piperazine scaffold and the electron-withdrawing properties of the ethylsulfonyl moiety, structural biologists and medicinal chemists can fine-tune the pharmacokinetic profiles of complex targeted covalent inhibitors (TCIs). This guide details the physicochemical properties, structure-activity relationship (SAR) causality, and self-validating synthetic protocols for integrating this molecule into advanced therapeutic scaffolds.

Physicochemical Profiling and Structural Causality

The utility of this compound stems from its precise molecular metrics. It is frequently handled as a hydrochloride salt to prevent oxidation and improve shelf stability[].

PropertyValue (Free Base)Value (HCl Salt)
CAS Number 62937-96-6[2],[3]859525-16-9[]
Molecular Formula C6H14N2O2S[2],[3]C6H15ClN2O2S[]
Molecular Weight 178.25 g/mol [2],[3]214.71 g/mol []
Canonical SMILES CCS(=O)(=O)N1CCNCC1[]CCS(=O)(=O)N1CCNCC1.Cl
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 4 (2x O, 2x N)4

Causality of Structural Design: Piperazine is a privileged scaffold, but its native dual basicity often leads to poor metabolic stability and off-target promiscuity. By functionalizing one nitrogen with an ethylsulfonyl group, the lone pair on that nitrogen is strongly delocalized into the sulfonyl group. This drastically reduces its basicity, preventing unwanted protonation at physiological pH and eliminating its nucleophilicity. Consequently, the remaining secondary amine is highly selective for electrophilic coupling (e.g., amide bond formation), while the overall molecule maintains a low molecular weight and reduced lipophilicity compared to bulky aromatic sulfonamides[4].

Role in Targeted Covalent Inhibitors (TCIs): The Transglutaminase 2 Paradigm

Human tissue transglutaminase (hTG2) is a multifunctional enzyme implicated in cancer stem cell survival, epithelial-mesenchymal transition (EMT), and metastatic phenotypes[5],[6]. Developing inhibitors for hTG2 requires navigating a complex hydrophobic binding pocket while maintaining cellular permeability.

Early iterations of hTG2 inhibitors utilized large, highly lipophilic groups (such as dansyl derivatives) attached to a Cbz-Lys scaffold[4]. While potent, these molecules suffered from high polar surface area (PSA) and excessive rotatable bonds, leading to poor bioavailability. The strategic replacement of these bulky aromatic groups with this compound provided a breakthrough. The aliphatic ethylsulfonyl group significantly lowered the calculated LogP, reduced the number of rotatable bonds, and dropped the molecular weight of the final inhibitor complex to approximately 480.6 g/mol , all of which directly favored cellular permeability and ligand efficiency[4].

SARLogic Root Targeted Covalent Inhibitor Optimization (hTG2) P1 Reduce Polar Surface Area (PSA) Root->P1 P2 Minimize Rotatable Bonds Root->P2 P3 Modulate Lipophilicity (LogP) Root->P3 Sol1 Replace Dansyl with Piperazine Linker P1->Sol1 P2->Sol1 Sol2 Use Aliphatic Sulfonamide (Ethylsulfonyl) P2->Sol2 P3->Sol2

Caption: SAR optimization logic driving the selection of this compound in inhibitor design.

Synthetic Methodologies: Self-Validating Protocol

The incorporation of this compound into a therapeutic scaffold typically involves an amide coupling reaction. The following protocol describes its attachment to a carboxylic acid scaffold (e.g., a Cbz-protected amino acid) using a self-validating system to ensure high fidelity and yield.

SynthWorkflow A Carboxylic Acid Scaffold (e.g., Cbz-Lys) B Activation (EDC/HOBt, DIPEA, DMF) A->B C Nucleophilic Addition This compound B->C D In-Process Control (LC-MS / TLC) C->D D->B Incomplete E Orthogonal Workup & Purification D->E Conversion >95% F Validation (1H-NMR, HRMS) E->F

Caption: Workflow for coupling this compound to peptide scaffolds with IPC validation.

Step-by-Step Experimental Methodology:

Step 1: Scaffold Activation

  • Procedure: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Causality: EDC is selected over hydrophobic carbodiimides (like DCC) because its urea byproduct is highly water-soluble, simplifying downstream aqueous workup. HOBt is critical; it reacts with the O-acylisourea intermediate to form a stable, active ester. This suppresses the formation of oxazolone intermediates, thereby preventing racemization at the chiral α-carbon of the amino acid scaffold.

Step 2: Nucleophilic Addition

  • Procedure: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture, followed by this compound hydrochloride (1.1 eq)[]. Stir at ambient temperature for 4-6 hours.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It serves a dual purpose: neutralizing the hydrochloride salt of the piperazine to liberate the free secondary amine, and maintaining the basic environment required for the amine to efficiently attack the HOBt-ester.

Step 3: In-Process Control (IPC) & Self-Validation

  • Procedure: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Self-Validation: The reaction system validates its own progression. The protocol dictates that the reaction is only quenched when the extracted ion chromatogram (EIC) demonstrates >95% depletion of the starting carboxylic acid mass and the dominant appearance of the desired product mass [M+H]+. If incomplete, additional DIPEA/amine is titrated.

Step 4: Orthogonal Aqueous Workup

  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, brine, and dry over anhydrous Na2SO4.

  • Causality: This orthogonal washing strategy is designed for absolute purity. The alkaline NaHCO3 wash deprotonates and removes unreacted carboxylic acid and HOBt. The acidic 1M HCl wash protonates and removes any unreacted this compound and DIPEA.

Step 5: Final Validation

  • Procedure: Concentrate under reduced pressure. Validate the final structure using 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

  • Self-Validation: The 1H-NMR spectrum must show the characteristic ethyl quartet (around 3.0 ppm) and triplet (around 1.3 ppm) associated with the ethylsulfonyl group, confirming the structural integrity of the piperazine modifier post-coupling.

References

  • [2] Oakwood Chemical. 1-Ethylsulfonyl-piperazine. Available at: [Link]

  • [4] National Institutes of Health (NIH). Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Available at:[Link]

  • [5] National Institutes of Health (NIH). Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase (Biological Assays). Available at: [Link]

  • [6] Google Patents. WO2017179018A1 - Tg2 inhibitor compounds and uses thereof. Available at:

Sources

In-Depth Technical Guide: Solubility Profile and Characterization of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 1-(Ethylsulfonyl)piperazine .

Executive Summary

This compound (CAS 62937-96-6) is a critical piperazine derivative utilized primarily as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of sulfonamide-based enzyme inhibitors and receptor modulators.

Understanding its solubility profile is essential for optimizing reaction yields, designing purification processes (crystallization), and formulating drug delivery systems. This guide synthesizes the compound's physicochemical properties with rigorous experimental protocols for solubility determination, grounded in thermodynamic theory.

Key Physicochemical Insights:

  • State: Solid at room temperature.[1]

  • Melting Point: 69–72 °C (Lower than its methyl-analog, indicating a lower lattice energy and potentially higher solubility in organic solvents).

  • Solubility Prediction: Exhibits a "polar-lipophilic" balance. High solubility is expected in chlorinated solvents (DCM) and polar aprotic solvents (DMSO), with moderate solubility in alcohols and low solubility in non-polar hydrocarbons (Heptane).

Physicochemical Profile & Structural Analysis

Before engaging in solubility measurement, one must understand the structural drivers of the compound's behavior.

Identity and Properties
PropertyDetail
Chemical Name This compound
CAS Number 62937-96-6
Molecular Formula C₆H₁₄N₂O₂S
Molecular Weight 178.25 g/mol
Structure Description A six-membered saturated piperazine ring mono-substituted with an ethylsulfonyl group.[1][2][3][4][5][6][7][8]
Melting Point 69–72 °C
Appearance White to off-white crystalline solid
Structural Activity Relationship (SAR)

The solubility of this compound is governed by two competing moieties:

  • The Piperazine Ring (Secondary Amine): Provides basicity and hydrogen bond accepting/donating capability, enhancing solubility in water and alcohols.

  • The Ethylsulfonyl Group: The sulfonyl (

    
    ) moiety is polar and a strong hydrogen bond acceptor, while the ethyl chain adds a degree of lipophilicity.
    

Comparison to Analog:

  • 1-(Methylsulfonyl)piperazine (CAS 55276-43-2):[9][10] Melting point ~99 °C.[9]

  • This compound:[9][10] Melting point ~70 °C.

  • Implication: The ethyl substitution disrupts the crystal lattice packing efficiency more effectively than the methyl group, lowering the melting point. According to the General Solubility Equation (GSE) , a lower melting point correlates with higher solubility in ideal solvents.

Predicted Solubility Profile

Based on the structural analysis and behavior of homologous sulfonamides, the following solubility profile is projected. This serves as a baseline for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble Dipole-dipole interactions; excellent solvation of sulfonamides.
Polar Aprotic DMSO, DMF, DMAcVery Soluble Strong dipole interactions; disruption of solute-solute H-bonds.
Polar Protic Methanol, Ethanol, IsopropanolSoluble Hydrogen bonding with amine and sulfonyl oxygens. Solubility increases significantly with T.
Ethers THF, 1,4-DioxaneSoluble Moderate polarity match.
Aromatic TolueneSparingly Soluble

-interaction limited; useful for crystallization when hot.
Alkanes Hexane, Heptane, CyclohexaneInsoluble Polarity mismatch; ideal anti-solvents.
Water WaterSlightly Soluble H-bonding exists, but the hydrophobic ethyl/sulfonyl core limits high solubility.

Experimental Protocols for Solubility Determination

To generate definitive data, researchers must employ self-validating protocols. Two methods are recommended: the Static Equilibrium (Shake-Flask) method for high accuracy, and the Dynamic Polythermal method for rapid process curve generation.

Protocol A: Static Equilibrium Method (Gravimetric/HPLC)

Best for: Generating thermodynamic data points at specific temperatures.

Workflow Diagram:

SolubilityWorkflow Setup Preparation Add Excess Solid to Solvent Equilibration Equilibration Stir at Constant T (24-48h) Setup->Equilibration Temp Control ±0.1°C Separation Phase Separation Syringe Filter (0.22 µm) Equilibration->Separation Isothermal Dilution Dilution Prevent Precipitation Separation->Dilution Immediate Analysis Quantification HPLC or Gravimetric Dilution->Analysis Calc Mass Fraction

Figure 1: Step-by-step workflow for the Static Equilibrium solubility measurement.

Detailed Procedure:

  • Preparation: Add this compound in excess to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the desired temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.

  • Sampling: Stop stirring and allow phases to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.

  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum and weigh the residue.

    • HPLC: Dilute the filtrate with mobile phase and analyze (Detector: UV at 210–254 nm).

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for: Metastable Zone Width (MSZW) and Crystallization Design.

  • Setup: Prepare a mixture of known concentration (

    
    ) in a reactor equipped with an FBRM (Focused Beam Reflectance Measurement) probe.
    
  • Heating: Heat the slurry at a slow ramp rate (0.2 K/min).

  • Clear Point: Record the temperature (

    
    ) where particle counts drop to zero (complete dissolution).
    
  • Cooling: Cool the solution until particle counts rise (nucleation point).

  • Repeat: Repeat for different concentrations to map the solubility curve.

Thermodynamic Modeling & Analysis

Experimental data should be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of solution.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • x: Mole fraction solubility.[5][9]

  • T: Absolute temperature (Kelvin).

  • A, B, C: Empirical model parameters derived from regression.

Thermodynamic Functions

Using the Van't Hoff equation , researchers can determine the driving forces of dissolution:



Thermodynamic Logic Flow:

Thermodynamics Data Experimental Data (x vs T) Reg Regression Analysis (Apelblat / Van't Hoff) Data->Reg Enthalpy Enthalpy (ΔH) Endothermic (+) Reg->Enthalpy Slope Entropy Entropy (ΔS) Disorder (+) Reg->Entropy Intercept Gibbs Gibbs Free Energy (ΔG) Spontaneity (-) Enthalpy->Gibbs Entropy->Gibbs ΔG = ΔH - TΔS

Figure 2: Logical flow for deriving thermodynamic parameters from solubility data.

  • Interpretation: For this compound, dissolution is expected to be endothermic (

    
    ), meaning solubility increases with temperature. A positive entropy (
    
    
    
    ) indicates the crystal lattice breakdown is entropically favorable.

Process Application: Crystallization Strategy

Based on the physicochemical profile, the following crystallization strategies are recommended for purification:

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.

    • Method: Dissolve at 60 °C (near reflux), filter hot to remove insolubles, then cool slowly to 0 °C. The steep solubility curve in alcohols usually provides high recovery.

  • Anti-Solvent Crystallization:

    • Solvent: Dichloromethane (High solubility).

    • Anti-Solvent: Heptane (Low solubility).

    • Method: Dissolve in minimal DCM, then slowly add Heptane until turbidity persists. Cool to complete precipitation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from [Link]. (Used for analog comparison and structural properties).

  • Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

The Piperazine Sulfonamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperazine sulfonamide motif represents a "privileged scaffold" in medicinal chemistry, a structural framework that is not only synthetically accessible but also capable of interacting with a diverse array of biological targets with high affinity.[1][2] This versatility has established it as a cornerstone in the development of novel therapeutics across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[3][4] This technical guide provides an in-depth exploration of piperazine sulfonamide derivatives, moving beyond a mere recitation of facts to offer a field-proven perspective on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into the causal reasoning behind experimental designs and the mechanistic underpinnings of their biological activity, equipping researchers and drug development professionals with the foundational knowledge to innovate within this rich chemical space.

The Rationale for the Piperazine Sulfonamide Scaffold: A Privileged Combination

The enduring appeal of the piperazine sulfonamide core lies in the synergistic interplay of its two key components: the piperazine ring and the sulfonamide linker.

  • The Piperazine Ring: This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of properties.[5] It provides structural rigidity, which is crucial for pre-organizing substituents for optimal receptor binding, while also allowing for conformational flexibility to adapt to various binding pockets.[1] The two nitrogen atoms serve as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and bioavailability—key attributes for successful drug candidates.[5] Furthermore, the piperazine nitrogens are versatile synthetic handles, allowing for systematic modifications to fine-tune a molecule's steric and electronic properties.[1]

  • The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a highly valuable functional group in medicinal chemistry. It is a bioisostere of the amide bond but offers distinct advantages, including greater metabolic stability.[6][7] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[8] Its tetrahedral geometry and the ability of the sulfur atom to engage in non-covalent interactions contribute to high binding affinities.[9]

The fusion of these two moieties creates a modular scaffold that can be readily diversified at multiple points to optimize potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Piperazine Sulfonamide Core

The construction of piperazine sulfonamide derivatives is generally achieved through straightforward and robust synthetic methodologies. The most common approach involves the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride.

General Synthetic Protocol

A typical synthesis involves the reaction of a mono-substituted piperazine with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting piperazine derivative (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Base Addition: Add a suitable base (1.1-1.5 equivalents), such as triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1 equivalent) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water or brine) to remove the base hydrochloride salt and other water-soluble impurities.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired piperazine sulfonamide derivative.

This modular approach allows for the synthesis of large libraries of compounds for screening by varying both the piperazine and the sulfonyl chloride starting materials.[11]

Synthesis of Unsymmetrical N,N'-Disubstituted Piperazines

A key challenge in piperazine chemistry is the synthesis of unsymmetrically substituted derivatives. This is often achieved by employing a mono-protected piperazine, which allows for sequential functionalization of the two nitrogen atoms.

Workflow for Unsymmetrical Piperazine Sulfonamide Synthesis:

G start Mono-protected Piperazine (e.g., Boc-piperazine) step1 Reaction with Sulfonyl Chloride (R1-SO2Cl) start->step1 intermediate N-Boc-N'-sulfonyl Piperazine step1->intermediate step2 Deprotection (e.g., TFA or HCl) intermediate->step2 deprotected N-Sulfonyl Piperazine step2->deprotected step3 Reaction with Electrophile (R2-X) deprotected->step3 final Unsymmetrical N,N'-disubstituted Piperazine Sulfonamide step3->final

Caption: Workflow for synthesizing unsymmetrical piperazine sulfonamides.

Therapeutic Applications and Mechanistic Insights

The versatility of the piperazine sulfonamide scaffold is evident in the wide range of therapeutic areas where these derivatives have shown significant promise.

Anticancer Agents

Piperazine sulfonamide derivatives have emerged as potent anticancer agents, targeting various signaling pathways crucial for tumor growth and survival.[12]

  • Kinase Inhibition: Many piperazine sulfonamides act as inhibitors of protein kinases, which are often dysregulated in cancer. For example, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]

  • PI3K/AKT Pathway Inhibition: The PI3K/AKT pathway is a critical signaling cascade that promotes cell proliferation and survival.[14] Certain piperazine derivatives have been identified as effective inhibitors of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[14]

  • Inhibition of Anti-Apoptotic Proteins: Some derivatives have been designed to inhibit anti-apoptotic proteins like BCL2.[15] Overexpression of BCL2 allows cancer cells to evade apoptosis. By inhibiting BCL2, these compounds can restore the natural process of cell death in malignant cells.[15]

Signaling Pathway: Inhibition of the PI3K/AKT Pathway by a Piperazine Sulfonamide Derivative

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Piperazine Sulfonamide Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a piperazine sulfonamide derivative.

Antimicrobial Agents

The sulfonamide moiety has a long history in antimicrobial therapy, and its incorporation into a piperazine scaffold has led to the development of new antibacterial agents.[8][10]

  • Mechanism of Action: Similar to classic sulfa drugs, many piperazine sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[8][16] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, these compounds inhibit bacterial growth and replication.[8] Humans are unaffected as they obtain folic acid from their diet.[16]

Antiviral Agents

Piperazine sulfonamide derivatives have shown significant promise as antiviral agents, particularly against the human immunodeficiency virus (HIV).

  • HIV Protease Inhibition: HIV protease is a critical enzyme for the maturation of the virus.[17][18] Piperazine sulfonamides have been designed to act as competitive inhibitors of this enzyme.[17] They mimic the natural substrate of the protease, binding to its active site and preventing it from cleaving viral polyproteins into their functional components.[19] This results in the production of immature, non-infectious viral particles.[18]

Enzyme Inhibitors for Metabolic Diseases
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[20] Piperazine sulfonamide derivatives have been developed as DPP-IV inhibitors for the treatment of type 2 diabetes.[20][21] By inhibiting DPP-IV, these compounds increase the levels of active incretins, leading to enhanced insulin release and improved glycemic control.[20]

  • Carbonic Anhydrase Inhibitors: Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[22] Piperazine sulfonamides have been identified as potent inhibitors of several carbonic anhydrase isoforms. This has led to their investigation for the treatment of glaucoma, edema, and certain types of cancer where these enzymes are overexpressed.[23]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperazine sulfonamide scaffold has yielded valuable insights into the structural requirements for biological activity.

Target ClassGeneral SAR ObservationsKey Substituents and Their Effects
Anticancer The nature of the substituents on both the piperazine ring and the aromatic ring of the sulfonyl moiety significantly influences potency and selectivity.- Electron-withdrawing groups on the aryl sulfonyl ring often enhance activity.[11] - Bulky, lipophilic groups on the distal nitrogen of the piperazine can improve binding to hydrophobic pockets in kinases.
Antimicrobial Lipophilicity and electronic properties of the substituents play a crucial role in antibacterial activity.- Aromatic groups, such as a benzhydryl group, on the piperazine ring can increase lipophilicity and improve antibacterial efficacy.[10] - Electron-withdrawing groups on the aryl sulfonyl ring can enhance activity.[10]
DPP-IV Inhibition The substitution pattern on the phenylsulfonyl groups is critical for inhibitory activity.- Electron-withdrawing groups, such as chlorine, generally improve activity compared to electron-donating groups like methyl.[20] - The position of the substituent is also important, with meta-substitution often being disfavored.[20]
Carbonic Anhydrase Inhibition The substitution pattern on the piperazine ring can modulate isoform selectivity.- Modifications to the piperazine substituents can shift selectivity between different carbonic anhydrase isoforms.[24]

Conclusion and Future Perspectives

The piperazine sulfonamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

  • Multi-target Drug Design: The development of piperazine sulfonamide derivatives that can simultaneously modulate multiple targets involved in a disease process.

  • Covalent Inhibitors: The design of derivatives that can form a covalent bond with their target, leading to enhanced potency and duration of action.

  • Targeting Protein-Protein Interactions: The exploration of larger and more complex piperazine sulfonamide derivatives to disrupt disease-relevant protein-protein interactions.

By leveraging the foundational knowledge outlined in this guide and embracing innovative drug design strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

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Technical Monograph: Physicochemical Characterization of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Ethylsulfonyl)piperazine: Physicochemical Profile, Synthesis, and Characterization Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (CAS: 62937-96-6) is a critical heterocyclic building block employed in the synthesis of sulfonamide-based pharmaceuticals. As a mono-functionalized piperazine derivative, it serves as a "privileged scaffold" in medicinal chemistry, offering a secondary amine handle for further diversification and a sulfonyl group that modulates lipophilicity and metabolic stability.

This guide provides a definitive analysis of its physical state, melting point thermodynamics, and a self-validating synthesis protocol designed to ensure high purity (>97%) by exploiting the compound's acid-base properties.

Identity & Physicochemical Profile[1][2][3][4]

The accurate characterization of this compound is contingent upon distinguishing it from its bis-sulfonylated by-products and its hydrochloride salts.

Table 1: Key Physicochemical Data
PropertySpecificationSource/Notes
CAS Number 62937-96-6[Sigma-Aldrich, 2024]
Chemical Formula C₆H₁₄N₂O₂S
Molecular Weight 178.25 g/mol
Physical State Crystalline Solid At Standard Ambient Temp & Pressure (SATP)
Melting Point 69 – 72 °C Sharp range indicates high purity
Appearance White to off-white powderYellowing indicates oxidation or trace amine impurities
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in Hexanes
pKa (Calculated) ~8.5 (Secondary Amine)The sulfonamide nitrogen is non-basic

Critical Note on Salt Forms: Commercial vendors often supply the hydrochloride salt (CAS: 859525-16-9), which has a significantly higher melting point and different solubility profile. Ensure the free base (CAS 62937-96-6) is selected for reactions requiring nucleophilic nitrogen.

Thermodynamics of Phase Transition

The melting point (69–72 °C) is the primary thermodynamic indicator of purity for this compound.

Melting Point Depression Logic

In a research setting, a broadened melting range (e.g., 65–70 °C) is rarely due to instrument error and almost invariably points to the presence of 1,4-bis(ethylsulfonyl)piperazine . This impurity forms a eutectic mixture with the target compound, depressing the melting point.

  • Target Molecule: Mono-substituted (Crystalline lattice stabilized by H-bonding between NH and SO₂).

  • Impurity: Bis-substituted (Disrupts lattice symmetry; lacks H-bond donor).

Differential Scanning Calorimetry (DSC)

For critical drug development applications, simple capillary melting point is insufficient. DSC analysis should show a single endothermic peak with an onset at ~69 °C. A pre-melt endotherm suggests solvate desolvation or polymorphic transition.

Synthesis & Purification Logic

The synthesis of this compound presents a classic statistical challenge: preventing the formation of the bis-sulfonylated byproduct.

Reaction Design: The "High-Dilution Excess" Strategy

To favor mono-functionalization, the reaction kinetics must be manipulated. By maintaining a high molar excess of piperazine relative to ethanesulfonyl chloride, the probability of the electrophile encountering a free piperazine molecule is significantly higher than encountering the already-reacted mono-product.

The "Acid-Base Swing" Purification (Self-Validating Protocol)

This protocol relies on the chemical difference between the product and the side products:

  • Bis-product: Non-basic (both nitrogens are sulfonamides).

  • Mono-product (Target): Basic (one secondary amine remains).

  • Piperazine (Starting Material): Dibasic.

By manipulating pH, we can selectively isolate the target.

SynthesisWorkflow Start Reagents: Piperazine (4.0 eq) + EtSO2Cl (1.0 eq) Solvent: DCM, 0°C Reaction Reaction Mixture: 1. Mono-product (Target) 2. Bis-product (Impurity) 3. Excess Piperazine Start->Reaction Wash1 Step 1: Water Wash (Removes Excess Piperazine) Reaction->Wash1 OrgPhase1 Organic Phase: Mono + Bis products Wash1->OrgPhase1 Organic Layer ExtractAcid Step 2: Extract with 1M HCl OrgPhase1->ExtractAcid OrgPhase2 Organic Layer (Discard): Contains Non-basic Bis-impurity ExtractAcid->OrgPhase2 Bis-sulfonamide stays in DCM AqPhase Aqueous Layer (Keep): Contains Protonated Mono-Product ExtractAcid->AqPhase Target moves to Water Basify Step 3: Basify with NaOH to pH > 12 AqPhase->Basify FinalExtract Step 4: Extract into DCM -> Dry -> Evaporate Basify->FinalExtract Product Pure this compound Solid (MP 69-72°C) FinalExtract->Product

Figure 1: The "Acid-Base Swing" purification workflow exploits the basicity of the secondary amine to separate the target from non-basic impurities.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce >5g of target with >98% purity.

  • Setup: Charge a 500 mL round-bottom flask with Piperazine (17.2 g, 200 mmol, 4.0 eq) and Dichloromethane (DCM, 200 mL). Cool to 0 °C in an ice bath.

  • Addition: Dropwise add Ethanesulfonyl chloride (6.43 g, 50 mmol, 1.0 eq) dissolved in 20 mL DCM over 30 minutes. Rationale: Slow addition prevents local high concentration of electrophile, reducing bis-formation.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup (The Swing):

    • Wash reaction mixture with water (3 x 100 mL) to remove excess piperazine and salts.

    • Extract the organic layer with 1M HCl (2 x 50 mL) .

    • Discard the organic layer (this contains the bis-impurity).

    • Cool the acidic aqueous layer and basify with 4M NaOH until pH > 12.

    • Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product should crystallize upon concentration. If an oil persists, triturate with cold diethyl ether/hexanes.

Protocol B: Melting Point Determination

Objective: Verify physical state and purity.

  • Sample Prep: Dry the solid in a vacuum desiccator for 4 hours to remove trace solvent (solvent depression is a common error).

  • Loading: Pack 2-3 mm of sample into a glass capillary tube.

  • Ramp: Heat rapidly to 60 °C, then reduce ramp rate to 1 °C/min.

  • Observation:

    • Onset: First drop of liquid (Expect ~69 °C).

    • Clear Point: Complete liquefaction (Expect <72 °C).

Handling & Stability

  • Hygroscopicity: The secondary amine can absorb atmospheric moisture and CO₂ (forming carbamates).[1] Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if possible.

  • Storage: Refrigerator (2-8 °C) is recommended to prevent slow oxidation or discoloration.

  • Safety: Warning. Causes skin irritation (H315) and serious eye irritation (H319).[2] Wear nitrile gloves and safety glasses.

References

  • Sigma-Aldrich. (2024).[3] Product Specification: 1-(Ethanesulfonyl)piperazine (CAS 62937-96-6).[4][5][6] Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[4][6][7] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

  • Santa Cruz Biotechnology. (2024). 1-(Ethanesulfonyl)piperazine Properties. Retrieved from

Sources

A Comparative Analysis of 1-(Ethylsulfonyl)piperazine and 1-(Methylsulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties and its presence in a multitude of clinically significant compounds.[1][2] The introduction of a sulfonyl group at the N1 position affords a class of compounds, the N-sulfonylpiperazines, with a distinct pharmacological and chemical profile. This technical guide provides an in-depth comparative analysis of two closely related analogs: 1-(Ethylsulfonyl)piperazine and 1-(Methylsulfonyl)piperazine. While differing by only a single methylene unit, this subtle structural variation can impart notable differences in their physicochemical properties, reactivity, and biological activity. This document will explore their synthesis, structural characteristics, and potential applications, offering field-proven insights and detailed experimental protocols to support further research and development in this area.

Introduction: The Significance of the Sulfonylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, known to enhance the pharmacokinetic properties of drug candidates.[3] When functionalized with a sulfonyl group, the resulting N-sulfonylpiperazine moiety often serves as a key pharmacophore in agents targeting a range of biological systems. These include, but are not limited to, neuronal nicotinic receptors, carbonic anhydrases, and various pathways implicated in oncology.[4][5] The sulfonyl group, with its strong electron-withdrawing nature, modulates the basicity of the distal nitrogen of the piperazine ring, influencing its interaction with biological targets and its overall pharmacokinetic profile.[6]

This guide focuses on the nuanced differences between the ethyl and methyl sulfonyl derivatives of piperazine, providing a foundational understanding for researchers exploring this chemical space.

Chemical Structure and Physicochemical Properties

The core structural difference between this compound and 1-(Methylsulfonyl)piperazine lies in the alkyl group attached to the sulfonyl moiety. This seemingly minor variation influences several key physicochemical parameters.

G cluster_0 This compound cluster_1 1-(Methylsulfonyl)piperazine a S(=O)(=O)(N1CCNCC1)CC b S(=O)(=O)(N1CCNCC1)C

Caption: Chemical structures of this compound and 1-(Methylsulfonyl)piperazine.

A comparative summary of their key physicochemical properties is presented in Table 1. The addition of an extra methylene group in the ethyl derivative leads to a predictable increase in molecular weight and may subtly influence properties such as lipophilicity (LogP) and polar surface area (TPSA).

PropertyThis compound1-(Methylsulfonyl)piperazine
Molecular Formula C6H14N2O2S[7]C5H12N2O2S
Molecular Weight 178.25 g/mol [7]164.23 g/mol
CAS Number 62937-96-6[7]55276-43-2
Appearance SolidSolid
Topological Polar Surface Area (TPSA) 49.41 Ų49.41 Ų
Predicted LogP -0.9-1.1

Table 1: Comparative Physicochemical Properties.

Synthesis and Reactivity

The synthesis of both this compound and 1-(Methylsulfonyl)piperazine typically involves the reaction of piperazine with the corresponding sulfonyl chloride (ethanesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction SulfonylChloride Ethanesulfonyl Chloride or Methanesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 1-(Alkylsulfonyl)piperazine Purification->Product

Caption: General synthetic workflow for N-sulfonylpiperazines.

Experimental Protocol: General Synthesis of 1-(Alkylsulfonyl)piperazines
  • Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically a tertiary amine like triethylamine (1.1 eq), and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the respective sulfonyl chloride (ethanesulfonyl chloride or methanesulfonyl chloride, 1.0 eq) to the cooled reaction mixture under stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The reactivity of the secondary amine on the piperazine ring is expected to be similar for both derivatives in subsequent reactions, such as N-alkylation or N-arylation. However, the steric bulk of the ethyl group, although minor, could potentially influence the reaction kinetics in sterically hindered transformations compared to the methyl group.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical for any synthetic compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for the characterization of this compound and 1-(Methylsulfonyl)piperazine.

Expected NMR Spectral Features:
  • ¹H NMR: Both compounds will exhibit characteristic signals for the piperazine ring protons, typically in the range of 2.5-3.5 ppm. For this compound, a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group will be observed. 1-(Methylsulfonyl)piperazine will show a singlet for the methyl protons.

  • ¹³C NMR: The carbon signals for the piperazine ring will appear in the aliphatic region. The ethyl and methyl groups will give rise to distinct signals, with the methylene carbon of the ethyl group being deshielded compared to the methyl carbon.

Experimental Protocol: NMR and MS Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[8]

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.[9]

Comparative Biological and Pharmacological Profile

The subtle difference between a methyl and an ethyl group can lead to significant changes in biological activity. This can be attributed to differences in lipophilicity, metabolic stability, and steric interactions with the target protein.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group, which can affect the compound's ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The C-H bonds of the ethyl group may be more susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the methyl group, potentially leading to different pharmacokinetic profiles.

  • Target Engagement: The increased steric bulk of the ethyl group could either enhance or diminish binding to a biological target depending on the size and shape of the binding pocket.

While specific comparative studies on these two exact molecules are not extensively reported, research on other sulfonylpiperazine derivatives has demonstrated their potential as:

  • Negative allosteric modulators of neuronal nicotinic receptors , which could have implications in neurological disorders.[4]

  • Inhibitors of carbonic anhydrase , relevant in conditions like glaucoma.[5][10]

  • Anticancer and antimicrobial agents .[11][12][13]

The toxicity profile of piperazine derivatives is also an important consideration, with some studies pointing towards potential hepatotoxicity.[14] Any new derivative in this class should be evaluated for its cytotoxic effects.[15][16]

Conclusion and Future Directions

This compound and 1-(Methylsulfonyl)piperazine represent two fundamental building blocks in the broader class of N-sulfonylpiperazines. While structurally very similar, the choice between an ethyl and a methyl substituent can have a cascading effect on the molecule's physicochemical properties, reactivity, and ultimately its biological activity. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications, underpinned by detailed experimental protocols.

Future research should focus on direct comparative studies of these and other N-alkylsulfonylpiperazines to build a more robust understanding of the structure-activity relationships within this important class of compounds. Such studies will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

  • (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed. [Link]

  • (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]

  • (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking, and dynamics study. PMC. [Link]

  • (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Usiena air. [Link]

  • (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]

  • (2019). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

  • (2024). Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

  • (2024). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. [Link]

  • (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. PubMed. [Link]

  • (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]

  • (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. [Link]

  • (2016). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark. [Link]

Sources

Strategic Sourcing and Application of High-Purity 1-(Ethylsulfonyl)piperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethylsulfonyl)piperazine (CAS: 62937-96-6) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug development[1]. Characterized by its molecular formula (C6H14N2O2S) and a molecular weight of 178.25 g/mol , this compound is critical for synthesizing sulfonamide-containing piperazine derivatives[2]. The ethylsulfonyl moiety acts as a robust electron-withdrawing group, effectively deactivating one nitrogen atom of the piperazine ring while leaving the N4 position available for regioselective nucleophilic attack. This whitepaper provides an authoritative guide on sourcing, quality validation, and synthetic application of this critical intermediate.

Global Supplier Landscape & Procurement Economics

Procuring high-purity this compound is the foundational step in ensuring downstream synthetic success. The presence of trace impurities—particularly unreacted piperazine or residual sulfonyl chlorides—can drastically impact transition-metal-catalyzed cross-coupling reactions.

Verified Commercial Suppliers

The market offers varying grades of this compound, typically ranging from 97% to >98% purity[2][3]. For late-stage lead optimization or process chemistry, a purity of >98% is mandatory to prevent catalyst poisoning.

Table 1: Key Commercial Suppliers and Purity Tiers

SupplierCatalog / Purity GradeSourcing NotesReference
Oakwood Chemical Research GradeReliable domestic US stock for rapid R&D screening.[1]
Thermo Scientific 97% PurityStandardized global distribution; ideal for early discovery.[2]
Accela ChemBio ≥97% PurityOffers both small-scale and bulk quantities (POA).[3]
Guidechem (Aggregator) VariableUseful for identifying secondary process-scale manufacturers.[4]
Representative Pricing Matrix

Chemical pricing is subject to supply chain fluctuations and account-specific discounts (often gated behind supplier portals)[3]. The following table summarizes representative market pricing based on standard industry tiers for specialized piperazine sulfonamides.

Table 2: Representative Procurement Economics (USD)

Scale CategoryQuantityEstimated Price RangeTypical Lead Time
Research Scale 1g – 5g$40 – $1501 – 3 Days (In Stock)
Development Scale 25g – 100g$250 – $6001 – 2 Weeks
Process / Bulk Scale 1kg+Custom Quote (POA)4 – 8 Weeks

Orthogonal Quality Control (QC): A Self-Validating Protocol

Expertise & Experience: Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk. If the this compound batch contains trace amounts of unsubstituted piperazine, it will act as a bifunctional nucleophile. During C-N coupling, this leads to dimeric impurities that consume valuable electrophiles, reduce yield, and severely complicate chromatographic purification.

To ensure a self-validating system, implement the following orthogonal QC workflow immediately upon receipt of the material.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 5 mg of the compound in HPLC-grade Acetonitrile/Water for LC-MS, and a separate 10 mg sample in CDCl3 for NMR analysis.

  • LC-MS Analysis: Run a standard reverse-phase gradient (5-95% MeCN in H2O with 0.1% Formic Acid).

    • Causality: This confirms the exact mass (M+H = 179.1) and detects any UV-active impurities that may have co-crystallized during the supplier's manufacturing process.

  • 1H-NMR Spectroscopy: Analyze the spectrum specifically looking for a broad singlet around 1.5–2.0 ppm.

    • Causality: This signal indicates free piperazine N-H. If the integration of the ethyl and piperazine ring protons does not perfectly match the expected 3:2:4:4 ratio, the batch must be rejected or recrystallized.

  • Karl Fischer (KF) Titration: Measure the water content to ensure it is <0.5%.

    • Causality: Excess moisture will irreversibly quench sensitive Palladium catalysts in subsequent Buchwald-Hartwig aminations and hydrolyze acyl chloride electrophiles.

QC_Validation A This compound Batch Receipt B LC-MS Analysis (Purity & Mass) A->B C 1H/13C NMR (Structural Integrity) A->C D Karl Fischer (Moisture <0.5%) A->D E Data Synthesis & Threshold Check B->E C->E D->E F Approved for Catalytic Coupling E->F Pass G Quarantine & Recrystallization E->G Fail

Fig 1. Orthogonal QC workflow for validating this compound purity.

Mechanistic Application: Synthetic Workflow

Once validated, this compound is typically utilized as a nucleophile. One of the most robust applications is the Buchwald-Hartwig C-N Cross-Coupling to synthesize complex N-aryl piperazine scaffolds, which are ubiquitous in CNS-active therapeutics and kinase inhibitors.

Step-by-Step Experimental Protocol
  • Reaction Setup: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the target Aryl Halide (1.0 eq) and the validated this compound (1.2 eq).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 eq) and XPhos ligand (0.04 eq), followed by Sodium tert-butoxide (NaOtBu, 1.5 eq) as the base.

    • Causality: XPhos is explicitly chosen for its exceptional efficacy in coupling secondary aliphatic amines with aryl halides, preventing the common side reaction of β-hydride elimination.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Heat the reaction mixture at 90°C for 12 hours under vigorous stirring.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Synthesis_Workflow N1 This compound (Nucleophile) N4 Buchwald-Hartwig Cross-Coupling (90°C) N1->N4 N2 Aryl Halide (Electrophile) N2->N4 N3 Pd2(dba)3 / XPhos / NaOtBu (Catalytic System) N3->N4 N5 N-Aryl-N'-(ethylsulfonyl)piperazine (Target Scaffold) N4->N5

Fig 2. Buchwald-Hartwig C-N cross-coupling utilizing this compound.

References

  • Source: oakwoodchemical.
  • Source: fishersci.
  • Title: 230295-09-7,(2,3,6-Trifluorophenyl)
  • Title: 1-ETHYLSULFONYL-PIPERAZINE | CAS No.

Sources

Methodological & Application

Title: Precision Synthesis of 1-(Ethylsulfonyl)piperazine: A Modular Protocol for Selective Mono-Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(ethylsulfonyl)piperazine (CAS 62937-96-6). It addresses the primary synthetic challenge: selective mono-functionalization of a symmetric diamine.

Abstract

The selective synthesis of this compound from piperazine and ethanesulfonyl chloride presents a classic statistical challenge: avoiding the formation of the thermodynamically stable bis-sulfonylated byproduct. This guide outlines a "Kinetic Control & Reverse Extraction" strategy that achieves >90% selectivity for the mono-substituted product without the need for column chromatography. By exploiting the drastic solubility differences between the basic mono-sulfonamide and the neutral bis-sulfonamide, this protocol offers a scalable, self-purifying workflow suitable for drug discovery and intermediate manufacturing.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

Piperazine possesses two equivalent secondary amine sites. Upon the first sulfonylation, the nucleophilicity of the remaining nitrogen is only marginally reduced (unlike in acylation, where resonance significantly dampens reactivity). Consequently, a 1:1 stoichiometric addition of ethanesulfonyl chloride typically yields a statistical mixture:

  • ~50% Mono-product

  • ~25% Bis-product (impurity)

  • ~25% Unreacted Piperazine

The Solution: Stoichiometric Asymmetry

To force the reaction toward the mono-species, we utilize Piperazine as both the reactant and the base in a 4:1 excess.

  • Mechanism: The large excess ensures that every molecule of highly reactive sulfonyl chloride encounters a free piperazine molecule rather than a mono-product.

  • HCl Scavenging: The excess piperazine traps the HCl byproduct, forming piperazine dihydrochloride, which precipitates or remains water-soluble, simplifying removal.

The Purification Logic (Reverse Extraction)

The core of this protocol is the workup, which relies on pH-dependent solubility switching:

  • Bis-sulfonamide: Neutral (Non-basic). Soluble in organic solvents; insoluble in aqueous acid.

  • Mono-sulfonamide: Basic (Secondary amine, pKa ~9). Soluble in aqueous acid (protonated); soluble in organics (neutral).

  • Piperazine: Highly basic/Polar. Highly water-soluble in all pH states (hard to extract into DCM).

Experimental Protocol: Direct Mono-Sulfonylation

Reagents & Equipment
  • Piperazine (Anhydrous): 4.0 equivalents (Critical for selectivity).

  • Ethanesulfonyl Chloride (EtSO2Cl): 1.0 equivalent.

  • Dichloromethane (DCM): Anhydrous (0.2 M concentration relative to EtSO2Cl).

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen inlet, ice bath.

Step-by-Step Procedure

Step 1: Preparation of the Amine Solution

  • Charge a flame-dried 3-neck flask with Piperazine (4.0 eq) .

  • Add DCM (anhydrous) to dissolve the piperazine.

    • Note: If piperazine does not fully dissolve, a small amount of DMF can be added, or the reaction can proceed as a suspension (piperazine will dissolve as it reacts/forms salts).

  • Cool the solution to 0 °C using an ice/water bath. Stir vigorously.

Step 2: Controlled Addition (Kinetic Control)

  • Dilute Ethanesulfonyl chloride (1.0 eq) in a small volume of DCM (10 mL per gram of chloride).

  • Add the chloride solution dropwise over 30–60 minutes.

    • Rationale: Slow addition prevents local high concentrations of the electrophile, minimizing bis-sulfonylation.

  • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 4 hours.

    • Observation: A white precipitate (Piperazine·HCl) will form.

Step 3: The "Reverse Extraction" Workup (Purification) This step replaces column chromatography.

  • Filtration: Filter off the precipitated Piperazine·HCl salts.[1] Rinse the cake with cold DCM.

  • Solvent Swap: Evaporate the DCM to obtain a crude semi-solid (mixture of Mono, Bis, and excess Piperazine).

  • Acid Wash (Removal of Bis-Impurity):

    • Dissolve the residue in 1.0 M HCl (aq) .

    • Wash this aqueous solution with Ethyl Acetate (3 x) .

    • Chemistry: The Bis-product (neutral) moves into the Ethyl Acetate (Discard). The Mono-product and Piperazine (protonated cations) stay in the water.

  • Base Release (Recovery of Product):

    • Cool the aqueous layer to 0 °C.

    • Basify to pH > 12 using 40% NaOH or solid KOH pellets.

    • Chemistry: The amines are now deprotonated (neutral).

  • Selective Extraction:

    • Extract the aqueous layer with DCM (3 x) .

    • Selectivity: The Mono-product (LogP ~0.2) extracts efficiently into DCM. The highly polar Piperazine (LogP -1.5) largely remains in the aqueous phase.

  • Final Polish:

    • Wash the combined DCM layers with Brine (1 x) to remove trace piperazine.

    • Dry over Na2SO4 , filter, and concentrate in vacuo.

Visualization: The Purification Logic

WorkupFlow Start Crude Reaction Mixture (Mono, Bis, Excess Piperazine) AcidStep Dissolve in 1M HCl Wash with Ethyl Acetate Start->AcidStep OrgLayer1 Organic Layer (EtOAc) Contains: Bis-Sulfonamide AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) Contains: Mono-H+ & Piperazine-2H+ AcidStep->AqLayer1 Keep BaseStep Basify to pH > 12 (NaOH) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep AqLayer2 Aqueous Layer (Basic) Contains: Excess Piperazine ExtractStep->AqLayer2 Discard OrgLayer2 Organic Layer (DCM) Contains: Target Mono-Product ExtractStep->OrgLayer2 Keep Final Final Product This compound OrgLayer2->Final Dry & Evaporate

Caption: Flowchart of the "Reverse Extraction" protocol separating the basic mono-product from neutral bis-impurities and hydrophilic starting material.

Characterization & Specifications

PropertyValue / Description
Appearance White low-melting solid or colorless viscous oil (free base).
Molecular Formula C6H14N2O2S
MW 178.25 g/mol
1H NMR (CDCl3) δ 3.25 (m, 4H, -CH2-N-SO2-), δ 2.98 (q, J=7.4 Hz, 2H, -SO2-CH2-CH3), δ 2.90 (m, 4H, -CH2-NH-), δ 1.38 (t, J=7.4 Hz, 3H, -CH3), δ 1.8 (bs, 1H, -NH).
MS (ESI+) [M+H]+ = 179.1
Storage Store under Nitrogen at 2–8 °C. Hygroscopic.

Interpretation:

  • The quartet at ~3.0 ppm and triplet at ~1.4 ppm confirm the ethylsulfonyl group.

  • The piperazine ring protons appear as two distinct multiplets due to the asymmetry introduced by the sulfonamide.

  • Absence of peaks in the 7.0–8.0 ppm region confirms no aromatic impurities (if using toluene/benzene in process).

Alternative High-Purity Route (Protected)

Use this if >99.5% purity is required for crystallography or GMP standards.

  • Start: N-Boc-piperazine (1.0 eq) + TEA (1.2 eq) in DCM.

  • React: Add EtSO2Cl (1.05 eq) at 0 °C.

  • Intermediate: Isolates 1-Boc-4-(ethylsulfonyl)piperazine (Neutral, easy to wash with water/acid).

  • Deprotect: Treat with TFA/DCM (1:1) or 4M HCl in Dioxane .

  • Result: Yields the pure HCl salt of the target.

Safety & Handling

  • Ethanesulfonyl Chloride: DANGER. Highly corrosive, lachrymator, and toxic if inhaled.

    • Control: Handle ONLY in a functioning fume hood.

    • Neutralization: Quench excess chloride with aqueous NaOH or ammonia solution before disposal.

  • Piperazine: Corrosive solid, respiratory sensitizer. Avoid dust generation.[2][3]

References

  • Reaction of Piperazines with Sulfonyl Chlorides

    • Source: MDPI Molbank. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures."
    • URL:[Link]

  • Purification Strategies for Piperazine Derivatives

    • Source: Organic Chemistry Portal. "Synthesis of Piperazines."
    • URL:[Link]

  • Safety Data for Ethanesulfonyl Chloride: Source: Fisher Scientific SDS.
  • Physical Properties of Piperazine Sulfonamides

    • Source: PubChem Compound Summary for this compound (Analog/Substructure search).
    • URL:[Link]

Sources

Protocol for N-sulfonylation of piperazine with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-sulfonylation of piperazine is a cornerstone transformation in medicinal chemistry, particularly for HIV-1 protease inhibitors, antipsychotics, and antihistamines. However, the symmetric nature of piperazine presents a critical challenge: controlling mono- vs. bis-sulfonylation .

Direct reaction with sulfonyl chlorides (


) often leads to mixtures of mono-sulfonamide, bis-sulfonamide, and unreacted starting material, complicating purification. This guide provides three distinct protocols tailored to specific project needs:
  • High-Fidelity Route: Uses Boc-protection for absolute mono-selectivity (Drug Discovery).

  • Scalable Direct Route: Uses stoichiometric control for cost-efficiency (Process Chemistry).

  • Smart pH-Control Route: Uses in situ mono-protonation to mask one amine site (Green/Efficient).

Mechanistic Insight & Selectivity Logic

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The primary byproduct is HCl, which must be scavenged by a base.

The Selectivity Problem

Once the first sulfonamide bond is formed, the electron-withdrawing nature of the sulfonyl group (


) reduces the nucleophilicity of the attached nitrogen (

). However, the distal nitrogen (

) remains highly nucleophilic. If the reaction conditions (concentration, temperature, mixing rate) are not strictly controlled, the remaining free amine will attack a second equivalent of sulfonyl chloride.
Pathway Visualization

The following diagram illustrates the decision logic and mechanistic pathways.

PiperazineSulfonylation Piperazine Piperazine (Starting Material) MonoProduct Mono-Sulfonamide (Target) Piperazine->MonoProduct Direct Reaction (Excess Piperazine) BisProduct Bis-Sulfonamide (Impurity) Piperazine->BisProduct Equimolar/High Temp MonoProt Mono-Protonated Salt (pH Control) Piperazine->MonoProt 1 eq. Acid BocProt N-Boc-Piperazine (Protection Strategy) Piperazine->BocProt (Boc)2O SulfonylCl Sulfonyl Chloride (R-SO2Cl) MonoProduct->BisProduct Over-reaction MonoProt->MonoProduct R-SO2Cl (Selective) BocProt->MonoProduct 1. R-SO2Cl 2. TFA Deprotection

Figure 1: Mechanistic pathways for piperazine sulfonylation. Blue nodes represent starting materials, Green represents the target, and Red represents reagents/impurities.

Critical Process Parameters (CPP)

ParameterStandard ConditionImpact on Selectivity
Stoichiometry 1:1 vs. 4:1 (Amine:Chloride)Critical. Excess piperazine (3-5 eq) statistically forces mono-substitution in direct protocols.
Temperature

to RT
Low temperature (

) slows the reaction, favoring the kinetic mono-product and preventing bis-sulfonylation.
Addition Rate DropwiseSlow addition of

prevents localized high concentrations that favor bis-substitution.
Base TEA, DIPEA, PyridinePyridine often acts as both solvent and catalyst (nucleophilic catalysis) but is hard to remove. Inorganic bases (Na₂CO₃) in biphasic systems are easier to work up.

Experimental Protocols

Protocol A: The "High-Fidelity" Route (Boc-Protection)

Best for: Medicinal chemistry, late-stage functionalization, and when reagents are expensive.

Principle: One nitrogen is "masked" with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive.[1]

  • Protection (or purchase 1-Boc-piperazine):

    • Dissolve piperazine (10 mmol) in DCM (50 mL).

    • Add (Boc)₂O (10 mmol) in DCM dropwise over 1 hour at

      
      .
      
    • Note: Using a slight excess of piperazine here prevents di-Boc formation.

  • Sulfonylation:

    • To the 1-Boc-piperazine (1.0 eq) in DCM (0.2 M), add Triethylamine (TEA, 1.5 eq).

    • Cool to

      
      .
      
    • Add Sulfonyl Chloride (1.1 eq) dropwise.

    • Stir at RT for 4–12 hours (monitor by TLC/LCMS).

  • Workup:

    • Wash with 1M HCl (removes TEA), then saturated NaHCO₃, then brine.

    • Dry over MgSO₄ and concentrate.

  • Deprotection:

    • Dissolve residue in DCM/TFA (4:1 ratio). Stir 1 hour.

    • Concentrate to dryness.

    • Crucial Step: Free-base the product by redissolving in DCM and washing with saturated NaHCO₃ or using a basic ion-exchange resin.

Protocol B: The "Scalable Direct" Route

Best for: Large scale (gram to kilo), inexpensive starting materials.

Principle: Statistical probability. By flooding the reaction with piperazine, the sulfonyl chloride is far more likely to encounter a free piperazine molecule than a mono-sulfonamide product.

  • Setup:

    • Dissolve Piperazine (4.0 equivalents) in DCM or THF (0.2 M relative to piperazine).

    • Add TEA (1.0 eq) optional, as excess piperazine can act as the base, but TEA is cheaper.

  • Reaction:

    • Cool mixture to

      
      .
      
    • Dissolve Sulfonyl Chloride (1.0 eq) in a minimal amount of solvent.[2]

    • Slowly add the chloride solution to the piperazine over 30–60 minutes.

  • Purification (The "Water Trick"):

    • The reaction mixture contains Product, Bis-impurity (trace), and massive excess Piperazine.

    • Wash 1: Add water.[3][4][2][5] Piperazine is highly water-soluble; the sulfonamide is usually organic-soluble.

    • Wash 2: Wash organic layer with 5% acetic acid (removes remaining traces of piperazine).

    • Wash 3: Brine.[1][2]

    • Dry and concentrate.[2]

    • Result: Often >95% purity without chromatography.

Protocol C: The "Smart pH-Control" Route (In-Situ Protonation)

Best for: Green chemistry, reducing waste, avoiding protection/deprotection steps.

Principle: At a controlled acidic pH (approx 4-5), piperazine exists largely as the mono-cation (


). The protonated amine is non-nucleophilic.[1] The unprotonated amine reacts, and the equilibrium shifts.
  • Mono-Salt Formation:

    • Dissolve Piperazine (10 mmol) in Water (20 mL) and Acetic Acid (10 mmol).

    • Alternatively: Mix Piperazine (5 mmol) and Piperazine Dihydrochloride (5 mmol).

  • Reaction:

    • Add a co-solvent if necessary (Acetone or THF, 10 mL) to solubilize the sulfonyl chloride.

    • Add Sulfonyl Chloride (10 mmol) dropwise.

    • Maintain pH ~4–5 by adding sodium acetate if needed.

  • Workup:

    • Basify to pH >10 with NaOH.

    • Extract with EtOAc.[1][2] The bis-sulfonamide (if any) is less soluble in acid; the mono-product extracts well at basic pH.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Bis-Sulfonamide Localized high concentration of

.
Dilute the sulfonyl chloride further. Increase stirring speed. Reduce temperature to

.
Low Yield Hydrolysis of Sulfonyl Chloride.Ensure solvents are anhydrous (Protocol A/B). If using Protocol C (Water), increase

equivalents to 1.2–1.5.
Product in Aqueous Layer Product is too polar (common with small R groups).Use continuous extraction (DCM) or salt out the aqueous layer with NaCl before extraction.
Solid Precipitate Piperazine Hydrochloride salt formation.This is normal in Protocol B. Filter off the solid before aqueous workup if it interferes with phase separation.

References

  • Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Green/Aqueous Protocols: Liang, H., et al. (2011). "Efficient N-Sulfonylation of Amines in Water." Green Chemistry.

  • Selectivity Strategies (Mono-protonation): Jacobsen, J. et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules.

  • Protection Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Industrial Scale Up: BenchChem Technical Notes. (2025).[1][2][5][6] "Selective Mono-acylation and Sulfonylation of Piperazine."

Sources

Nucleophilic substitution reactions of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Substitution Workflows for 1-(Ethylsulfonyl)piperazine Scaffolds

Abstract

This compound (CAS 53638-30-7) serves as a critical "linker" or "tail" moiety in modern medicinal chemistry, particularly in the synthesis of antipsychotics, kinase inhibitors, and GPCR ligands. Its structural utility lies in the ethylsulfonyl group, which acts as a stable, polar pharmacophore, while the secondary amine at position 4 (


) remains available for nucleophilic derivatization. This application note details optimized protocols for 

-alkylation (

) and Nucleophilic Aromatic Substitution (

) reactions, addressing the specific electronic and solubility profiles introduced by the sulfonamide functionality.

Chemical Profile & Strategic Analysis

Before initiating synthesis, it is vital to understand how the ethylsulfonyl group influences the reactivity of the piperazine ring.

  • Electronic Effect: The sulfonyl group (

    
    ) is strongly electron-withdrawing. Through inductive effects (
    
    
    
    ), it slightly reduces the electron density at the distal
    
    
    nitrogen compared to
    
    
    -methylpiperazine. Consequently, this compound is a slightly "harder" and less reactive nucleophile than its alkyl counterparts, often requiring elevated temperatures or stronger electrophiles.
  • Solubility: The sulfonamide moiety imparts significant polarity. Unlike lipophilic piperazines, this scaffold is often sparingly soluble in non-polar solvents (e.g., hexanes, ether) but highly soluble in DCM, DMSO, and DMF.

  • Stability: The sulfonamide bond is chemically robust and stable against the basic conditions typical of nucleophilic substitution, acting as a permanent structural feature rather than a transient protecting group.

Protocol A: Alkylation (N-Alkylation)

This protocol is designed for attaching alkyl chains or benzyl groups. The primary challenge is ensuring complete conversion given the reduced nucleophilicity of the amine.

Mechanism: Classical bimolecular nucleophilic substitution (


).
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl halide (R-Br or R-I) (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

    • Note: If the electrophile is a chloride (less reactive), switch solvent to DMF and add Sodium Iodide (NaI, 0.1 equiv) as a catalyst (Finkelstein condition).

  • Base Addition: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
    • Expert Insight:

      
       is preferred for sterically hindered electrophiles due to the "cesium effect" (higher solubility and cation size aiding nucleophilicity).
      
  • Electrophile Addition: Add the alkyl halide dropwise at room temperature.

  • Reaction: Heat the mixture to

    
     (for bromides) or 
    
    
    
    (for chlorides) under
    
    
    atmosphere. Monitor via LC-MS.
    • Endpoint: Typically 4–12 hours.

  • Workup:

    • Filter off inorganic solids.

    • Concentrate the filtrate.[1]

    • Partition between EtOAc and Water.[1] (Note: Due to polarity, the product may remain in the aqueous phase if pH is low; keep aqueous phase basic, pH > 9).

  • Purification: Flash column chromatography (DCM/MeOH gradients).

Protocol B: Heteroarylation (The MedChem Workhorse)

This reaction is the most common application, used to attach the piperazine tail to heteroaryl cores (e.g., pyridines, pyrimidines, quinolines).

Mechanism: Addition-Elimination (


) proceeding via a Meisenheimer complex.[1]
Materials
  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: Heteroaryl Halide (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene) (1.0 – 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
  • Solvent: DMSO or NMP (polar aprotic is essential)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the Heteroaryl Halide (1.0 equiv) and this compound (1.0 equiv).

  • Solvent System: Dissolve in DMSO (concentration 0.5 M).

    • Causality: High concentration is favored in

      
       to drive the bimolecular kinetics. DMSO stabilizes the charged Meisenheimer intermediate.
      
  • Base: Add DIPEA (2.0 – 3.0 equiv).

    • Note: Inorganic bases (

      
      ) can be used but require vigorous stirring as they are insoluble in DMSO.
      
  • Thermal Activation: Heat to

    
    
    
    
    .
    • Microwave Option:

      
       for 20 minutes is often superior for unactivated substrates (e.g., simple chloropyridines).
      
  • Monitoring: Monitor for the disappearance of the halide.

  • Workup (Crash-out Method):

    • Cool to room temperature.[1][2][3][4][5]

    • Pour the reaction mixture slowly into crushed ice/water (10x volume).

    • The hydrophobic heteroaryl product often precipitates. Filter and wash with water.

    • Alternative: If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMSO.

Comparative Data & Troubleshooting

Table 1: Reaction Optimization Matrix

Variable

(Alkylation)

(Heteroarylation)
Notes
Preferred Solvent MeCN (Standard), DMF (Difficult substrates)DMSO, NMPDMSO is critical for

to stabilize the transition state.
Base Choice

(Fastest),

(Standard)
DIPEA (Organic),

DIPEA prevents inorganic salt caking in flow/microwave reactors.
Temperature



has a higher activation energy barrier.
Common Pitfall Product remaining in aqueous layer during extraction.Incomplete conversion due to steric hindrance on the electrophile.Check aqueous pH; ensure it is >9 during extraction.

Visualized Workflows

Diagram 1: Reaction Landscape of this compound

This diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionLandscape Substrate This compound (Nucleophile) SN2 Pathway A: SN2 Alkylation (Alkyl Halides) Substrate->SN2 K2CO3, MeCN, 60°C SNAr Pathway B: SNAr (Heteroaryl Halides) Substrate->SNAr DIPEA, DMSO, 100°C Acylation Pathway C: Acylation (Acid Chlorides/COOH) Substrate->Acylation HATU, DIPEA Prod_SN2 N-Alkyl Derivative (Linker Synthesis) SN2->Prod_SN2 Prod_SNAr N-Heteroaryl Derivative (Active Pharm. Ingredient) SNAr->Prod_SNAr Prod_Amide Piperazine Amide (Peptidomimetic) Acylation->Prod_Amide

Caption: Divergent synthetic utility of this compound acting as a secondary amine nucleophile.

Diagram 2: Mechanism Logic

A detailed look at the critical decision points in the


 protocol.

SNAr_Workflow Start Start: this compound + Heteroaryl Halide SolventCheck Select Solvent based on Electrophile Reactivity Start->SolventCheck HighReact High Reactivity (e.g., F-Nitrobenzene) SolventCheck->HighReact Activated LowReact Low Reactivity (e.g., Cl-Pyridine) SolventCheck->LowReact Unactivated Cond_Mild MeCN, 60°C Base: K2CO3 HighReact->Cond_Mild Cond_Harsh DMSO, 120°C or MW Base: DIPEA LowReact->Cond_Harsh Monitor Monitor LCMS (Halide consumption) Cond_Mild->Monitor Cond_Harsh->Monitor Workup Precipitation in Ice Water Monitor->Workup

Caption: Decision tree for optimizing SNAr conditions based on electrophile reactivity.

References

  • National Center for Biotechnology Information (NCBI). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols. Available at: [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. Molecules 2024.[5][6] Available at: [Link]

Sources

Application Note: Synthesis of Urea Derivatives from 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(Ethylsulfonyl)piperazine (CAS 62937-96-6) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. It is a critical structural motif in the development of targeted covalent inhibitors, most notably those designed to abolish the transamidation and GTP binding activities of human tissue transglutaminase (hTG2) . The ethylsulfonyl moiety provides a metabolically stable, polar group that optimizes the polar surface area (PSA) and lipophilicity (log P) of drug candidates, while the piperazine ring serves as a rigid, vector-directing linker.

Converting the free secondary amine of this compound into a urea derivative (N-substituted piperazine-1-carboxamide) is a common late-stage functionalization step. Ureas are privileged pharmacophores that act as potent hydrogen-bond donors and acceptors.

Causality in Reagent Selection

The synthesis of unsymmetrical ureas from a secondary amine requires the electrophilic activation of a primary amine (or aniline) partner. The choice of activation strategy is dictated by commercial availability, steric hindrance, and safety profiles:

  • Isocyanate Addition: The most direct and atom-economical route. The nucleophilic secondary amine of this compound attacks the electrophilic carbon of an isocyanate. While high-yielding, this pathway is limited strictly to commercially available isocyanates.

  • Triphosgene Activation: A safer, solid crystalline substitute for highly toxic phosgene gas . Triphosgene reacts with a primary amine to form an isocyanate or carbamoyl chloride in situ. A critical mechanistic caveat here is the prevention of symmetric urea dimerization. If the primary amine is in excess, it will react with the newly formed isocyanate faster than the secondary piperazine can. This is mitigated by strict temperature control and inverse dropwise addition .

  • 1,1'-Carbonyldiimidazole (CDI): A phosgene-free, environmentally benign coupling agent. CDI reacts with the primary amine to form a 1-carbamoylimidazole intermediate. Because the imidazole leaving group is less electrophilic than a chloride ion, this method requires elevated temperatures (thermal drive) to force the reaction with the sterically hindered secondary amine of the piperazine .

Synthetic Pathway Visualization

UreaSynthesis cluster_methods Activation Strategies ESP This compound (Nucleophilic Secondary Amine) MethodA Method A: Isocyanate R-N=C=O ESP->MethodA MethodB Method B: Triphosgene (CCl3O)2CO + R-NH2 ESP->MethodB MethodC Method C: CDI Im-CO-Im + R-NH2 ESP->MethodC Urea N-Substituted Piperazine-1-carboxamide (Target Urea Derivative) MethodA->Urea Direct Addition (DCM, TEA, RT) MethodB->Urea via Carbamoyl Chloride (DCM, DIPEA, 0°C to RT) MethodC->Urea via 1-Carbamoylimidazole (THF, Reflux)

Fig 1. Synthetic pathways for urea derivatives from this compound.

Experimental Protocols

General Preparation: All reactions must be performed under an inert atmosphere (N2 or Ar) using anhydrous solvents. This compound should be dried under a high vacuum prior to use to prevent water from hydrolyzing the electrophilic intermediates.

Protocol A: Direct Isocyanate Addition

Self-Validating Principle: The reaction progress is visually validated by the disappearance of the secondary amine on TLC. Because this compound lacks a strong UV chromophore, plates must be visualized using a Ninhydrin stain (the secondary amine will appear as a distinct brown/red spot, which fades as the urea forms).

  • Initialization: Dissolve this compound (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv, 1.5 mmol). The base acts as an acid scavenger and ensures the piperazine nitrogen is fully deprotonated and nucleophilic.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired commercial isocyanate (1.1 equiv, 1.1 mmol) dropwise over 10 minutes to control the exothermic addition.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (RT), and stir for 2–4 hours. Monitor via TLC (Ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).

Protocol B: Triphosgene-Mediated Two-Step Synthesis

Mechanistic Insight: To prevent the primary amine (R-NH2) from reacting with the newly formed isocyanate to form a symmetric urea dimer, the amine must be added dropwise to an excess of triphosgene at 0 °C. This ensures the amine is immediately consumed to form the carbamoyl chloride without encountering unreacted amine.

  • Activation: In a flame-dried flask, dissolve triphosgene (0.35 equiv—equivalent to 1.05 equiv of phosgene gas) in anhydrous DCM (5.0 mL) and cool to 0 °C. Safety Note: Perform strictly in a well-ventilated fume hood.

  • Intermediate Generation: Prepare a solution of the primary amine (R-NH2, 1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DCM (3.0 mL). Add this solution dropwise (1 drop/sec) to the triphosgene solution at 0 °C. Stir for 30 minutes to ensure complete conversion to the isocyanate/carbamoyl chloride.

  • Coupling: Prepare a solution of this compound (1.0 equiv) in DCM (2.0 mL) and add it dropwise to the reaction mixture.

  • Completion: Remove the ice bath, warm to RT, and stir for 4–6 hours. Monitor the appearance of the product mass via LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude residue in EtOAc (20 mL), wash with 1M HCl (to remove unreacted amines and DIPEA), followed by brine. Dry over MgSO4, concentrate, and purify via chromatography.

Protocol C: CDI-Mediated Coupling

Causality: The intermediate 1-carbamoylimidazole is relatively stable. To drive the reaction with the sterically hindered secondary amine of this compound, prolonged heating and the addition of a nucleophilic catalyst (DMAP) are required.

  • Activation: Dissolve the primary amine (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL). Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) portion-wise at RT. Stir for 2 hours to form the 1-carbamoylimidazole intermediate.

  • Coupling: Add this compound (1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to the flask.

  • Thermal Drive: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12–16 hours.

  • Workup: Cool to RT and concentrate the THF in vacuo. Dissolve the resulting residue in DCM (20 mL). Wash extensively with water (3 x 15 mL) to remove the highly water-soluble imidazole by-products, followed by a brine wash. Dry over Na2SO4, concentrate, and purify.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and operational parameters for the three methodologies, allowing researchers to select the optimal route based on substrate availability and green chemistry constraints.

Synthesis MethodReagents & SolventsTypical Yield (%)Reaction Time (h)Primary By-productsEnvironmental Impact
A: Direct Isocyanate R-NCO, TEA, DCM85 - 952 - 4None (Atom economical)Low
B: Triphosgene Triphosgene, DIPEA, DCM60 - 804 - 6CO2, HCl, Amine saltsHigh (Toxic reagents)
C: CDI Coupling CDI, DMAP, THF70 - 8512 - 16Imidazole, CO2Medium (Greener alternative)

References

  • Akbar, A., McNeil, N. M. R., Albert, M. R., Ta, V., Adhikary, G., Bourgeois, K., Eckert, R. L., & Keillor, J. W. (2017). Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry, 60(18), 7910-7927. URL: [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148. URL: [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. URL: [Link]

Application Note: Modular Synthesis of Bioactive Sulfonamides Using 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The sulfonyl-piperazine moiety is a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved therapeutics ranging from antipsychotics to kinase inhibitors. While methylsulfonyl derivatives are ubiquitous, the ethylsulfonyl variant offers a critical tool for modulating lipophilicity (


), metabolic stability, and steric fit within hydrophobic pockets of targets like 5-HT receptors and Carbonic Anhydrases (CA).

This application note details the strategic use of 1-(ethylsulfonyl)piperazine as a modular building block. Unlike linear synthesis, using this pre-functionalized reagent allows for the convergent installation of the sulfonamide tail late in the synthetic sequence, minimizing side reactions and maximizing library diversity.

Key Applications
  • GPCR Ligands: 5-HT

    
     / 5-HT
    
    
    
    receptor antagonists.
  • Enzyme Inhibitors: Carbonic Anhydrase (CA) II/XII inhibitors (e.g., Lasamide analogs).

  • Kinase Inhibitors: Solubilizing tails for ATP-competitive scaffolds.

Chemical Workflow & Retrosynthesis

The most efficient route to ethylsulfonyl-piperazine scaffolds involves a convergent approach. Rather than sulfonylating a complex N-aryl piperazine (which risks sulfonylation of other nucleophilic sites), we utilize This compound in Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig Cross-Coupling.
Figure 1: Strategic Workflow

G Piperazine Piperazine (Excess) ESP 1-(Ethylsulfonyl) piperazine (The Reagent) Piperazine->ESP Controlled Sulfonylation EtSO2Cl Ethanesulfonyl Chloride EtSO2Cl->ESP Coupling Coupling Strategy ESP->Coupling ArX Aryl Halide (Ar-X) ArX->Coupling Product Bioactive Sulfonamide Coupling->Product S_NAr or Pd-Catalysis

Caption: Convergent synthesis workflow. The reagent is pre-assembled to prevent regioselectivity issues during the final coupling step.

Preparation of the Reagent: this compound

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The challenge is preventing bis-sulfonylation.

Protocol A: Mono-Sulfonylation via pH Control

Objective: Synthesize this compound (CAS: 59664-61-8) with >90% mono-selectivity.

Materials
  • Piperazine (anhydrous)[1]

  • Ethanesulfonyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (

    
    ) or 
    
    
    
Step-by-Step Procedure
  • Dissolution: Dissolve piperazine (4.0 equiv.) in DCM (10 mL/g). Note: A large excess of piperazine is crucial to statistically favor mono-substitution.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add ethanesulfonyl chloride (1.0 equiv.) dropwise over 60 minutes.[2] Maintain temperature <5°C.

    • Mechanistic Insight: Slow addition ensures the concentration of the electrophile remains low relative to the free piperazine.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).

  • Workup (Critical):

    • Add water.[3] The excess unreacted piperazine will partition into the aqueous phase.

    • Extract the organic layer.[3]

    • Wash organic layer with 5% NaOH (to remove any bis-sulfonylated byproduct which has lower solubility in basic aqueous media) and then brine.

  • Purification: Dry over

    
     and concentrate. If necessary, purify via column chromatography (
    
    
    
    :MeOH:NH
    
    
    OH 90:9:1).

Yield Expectation: 75–85% as a white/off-white solid or oil.

Coupling Protocol 1: Nucleophilic Aromatic Substitution ( )

Applicability: Electron-deficient heteroaryl chlorides (e.g., 2-chloropyridine, 4-chloropyrimidine, 6-chloropyridazine).

Experimental Setup
  • Reagent: this compound (1.2 equiv.)

  • Substrate: Heteroaryl Chloride (1.0 equiv.)

  • Base:

    
     (2.5 equiv.) or DIPEA (3.0 equiv.)
    
  • Solvent: DMF (polar aprotic is essential for

    
    ) or Acetonitrile.[4]
    
Procedure
  • Charge a reaction vial with the Heteroaryl Chloride and this compound.

  • Add DMF (5 mL/mmol).

  • Add base.[5][6]

  • Heat to 80–100°C. Self-Validation: Monitor reaction via LC-MS. Conversion should be >50% within 1 hour for activated substrates.

  • Quench: Pour into ice water. The product often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc.

Case Study: Synthesis of Imidazo[1,2-b]pyridazine derivatives. Context: This scaffold acts as an antibacterial agent.[7][8] The ethylsulfonyl tail improves cell permeability compared to the free piperazine [1].

Coupling Protocol 2: Buchwald-Hartwig Amination

Applicability: Unactivated aryl bromides/chlorides or electron-rich systems where


 fails.
Mechanistic Cycle (Graphviz)

The catalytic cycle involves oxidative addition of the aryl halide, followed by amine coordination and reductive elimination.

Figure 2: Pd-Catalytic Cycle

Buchwald Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Complex1 L-Pd(II)-Ar-X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord + Ethylsulfonyl piperazine + Base Complex2 L-Pd(II)-Ar-N(R)H AmineCoord->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 - Product

Caption: Pd-catalyzed cross-coupling cycle. Steric bulk of ligands (e.g., BINAP, XPhos) facilitates the reductive elimination step.

Optimized Protocol
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .
  • Ligand: BINAP (racemic is fine) or XPhos (excellent for sterically hindered substrates) [2].

  • Base:

    
     (weak base, good solubility) or NaOtBu (strong base).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Loading: Add Aryl Bromide (1.0 mmol), this compound (1.2 mmol),

    
     (0.05 mmol), BINAP (0.075 mmol), and 
    
    
    
    (1.5 mmol).
  • Solvation: Add Toluene (5 mL).

  • Degassing: Bubble Nitrogen through the solution for 5 minutes (oxygen poisons the Pd catalyst).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.

Data Summary & Troubleshooting

Comparative Reaction Conditions
ParameterMethod A (

)
Method B (Buchwald-Hartwig)
Substrate Scope Electron-deficient Heterocycles (Pyridine, Pyridazine)Unactivated Aryl Bromides, Electron-rich Aryls
Reagents Base only (

)
Pd Catalyst + Ligand + Base
Temperature 80–120°C80–110°C
Atmosphere AmbientInert (Ar/

) required
Common Pitfall Hydrolysis of Cl/F leaving group if water is presentCatalyst poisoning by

; Ligand oxidation
Troubleshooting Guide
  • Problem: Low yield in Reagent Prep (Step 3).

    • Solution: Ensure temperature is <5°C during addition. If bis-sulfonylation occurs, increase piperazine equivalents to 5.0x.

  • Problem: "Stalled" Buchwald Reaction (black precipitate).

    • Solution: "Palladium Black" formation indicates ligand dissociation. Switch to a more robust ligand like XPhos or BrettPhos , or lower the temperature slightly.

  • Problem: Product insolubility.

    • Solution: Sulfonamides can be crystalline. Try precipitating the product from the reaction mixture using water/methanol instead of extraction.

Biological Context & Validation[4]

The ethylsulfonyl moiety is not merely a linker; it actively influences pharmacokinetics.

  • Carbonic Anhydrase Inhibition: In "Lasamide" derivatives, the sulfonyl-piperazine tail extends into the enzyme active site. The ethyl group provides a specific steric fit distinct from methyl or phenyl analogs, often enhancing selectivity for CA II or XII isoforms [3].

  • Solubility: The sulfonyl group lowers the

    
     of the piperazine nitrogens, reducing lysosomal trapping compared to alkyl-piperazines, while the ethyl chain maintains moderate lipophilicity for membrane permeability.
    

References

  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[9] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-b]pyridazine Moiety. Medicinal Chemistry (Los Angeles).[9] Link

  • Mishra, V. (2018).[3][10] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction. Current Organic Synthesis. Link

  • Kilbile, J. T., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.[11] ACS Medicinal Chemistry Letters. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Link

Sources

Application Note: Click Chemistry-Driven Synthesis of Piperazine Sulfonamide Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular hybridization of piperazine and sulfonamide pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a highly modular and transformative strategy in modern medicinal chemistry. Piperazine scaffolds offer tunable pharmacokinetics and solubility, while sulfonamides provide robust target engagement, particularly through metal coordination and hydrogen bonding. By utilizing the 1,2,3-triazole ring as a metabolically stable linker, researchers can rapidly generate diverse, high-affinity compound libraries targeting oncology, infectious diseases, and central nervous system disorders.

This application note provides a comprehensive, self-validating methodological framework for synthesizing and evaluating piperazine sulfonamide 1,2,3-triazole hybrids, grounded in recent empirical breakthroughs.

Pharmacophore Rationale: The Synergistic Triad

The design of piperazine-sulfonamide-triazole hybrids relies on the deliberate fusion of three distinct chemical entities, each serving a specific mechanistic purpose:

  • Piperazine (The Pharmacokinetic Modulator): As a privileged nitrogenous heterocycle, piperazine's basicity allows for the formation of water-soluble salts, drastically improving oral bioavailability. It also acts as a rigid spacer that properly orients flanking pharmacophores into enzyme binding pockets[1].

  • Sulfonamide (The Target Anchor): The sulfonamide group is a classic pharmacophore known for its strong hydrogen bond donor/acceptor capabilities. It is the hallmark functional group for Carbonic Anhydrase (CA) inhibitors—where it coordinates directly with the active-site Zn²⁺ ion—and serves as a critical structural motif in highly potent HIV-1 protease inhibitors[1][2].

  • 1,2,3-Triazole (The Bioorthogonal Linker): Formed exclusively via "click" chemistry, this 5-membered heterocycle is a recognized bioisostere of the amide bond. Unlike amides, the triazole ring is highly resistant to enzymatic cleavage, possesses a strong dipole moment, and actively participates in dipole-dipole and pi-stacking interactions within biological targets[3].

PharmacophoreLogic Piperazine Piperazine Ring - Enhances Solubility - Modulates pKa Triazole 1,2,3-Triazole Linker - Amide Bioisostere - Metabolic Stability Piperazine->Triazole Scaffold Fusion Sulfonamide Sulfonamide Group - Zn2+ Coordination - H-Bond Donor/Acceptor Sulfonamide->Triazole Pharmacophore Linkage Target Biological Targets (Carbonic Anhydrase, HIV Protease, Mutant p53) Triazole->Target Synergistic Binding

Pharmacophore synergy in piperazine sulfonamide triazole hybrids for multi-target engagement.

Experimental Design & Synthetic Workflow

The synthesis of these hybrid molecules typically follows a convergent approach. A piperazine core is first functionalized with a sulfonamide group and a terminal alkyne (or azide). This intermediate is then "clicked" with a diverse array of complementary azides (or alkynes) to generate a library of candidates.

ClickChemistryWorkflow Start Piperazine Scaffold (Pharmacokinetic Modulator) Sulfonylation Sulfonylation (Sulfonyl Chloride, Base) Start->Sulfonylation Intermediate Piperazine Sulfonamide (Target-Binding Motif) Sulfonylation->Intermediate AlkyneFunc Alkyne Functionalization (Propargyl Bromide, K2CO3) Intermediate->AlkyneFunc ClickReady Terminal Alkyne Intermediate AlkyneFunc->ClickReady CuAAC CuAAC Click Reaction (CuSO4, Na-Ascorbate, DMSO/H2O) ClickReady->CuAAC Azide Aryl/Alkyl Azide (Diversity Input) Azide->CuAAC Product 1,2,3-Triazole Piperazine Sulfonamide Hybrid CuAAC->Product Screening High-Throughput Screening (Anticancer, Antimicrobial, CA Inhibition) Product->Screening

Workflow for the modular synthesis of piperazine sulfonamide 1,2,3-triazole hybrids via CuAAC.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of Alkyne-Functionalized Piperazine Sulfonamide

Scientific Causality: To prepare the core for click chemistry, the secondary amine of a substituted piperazine is alkylated using propargyl bromide. Potassium carbonate (


) is utilized as a mild base to scavenge the hydrobromic acid byproduct, driving the nucleophilic substitution forward without degrading the sulfonamide moiety.

Step-by-Step Procedure:

  • Dissolve 1.0 equivalent (eq) of the starting piperazine sulfonamide in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Add 2.0 eq of finely powdered anhydrous

    
     to the solution and stir at room temperature for 15 minutes to pre-form the nucleophile.
    
  • Dropwise, add 1.2 eq of propargyl bromide (80 wt. % in toluene) over 10 minutes to prevent exothermic side reactions.

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours under an inert argon atmosphere.

  • Quench the reaction by pouring it into ice-cold distilled water, extracting the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Self-Validation Checkpoint: Analyze the crude product via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system. The product should appear as a distinct, less polar spot compared to the secondary amine precursor. Confirm the presence of the terminal alkyne via FT-IR (sharp peak at ~3300 cm⁻¹ for the


 stretch) before proceeding to the click reaction.
Protocol 2: CuAAC Click Conjugation

Scientific Causality: The standard Huisgen 1,3-dipolar cycloaddition requires high temperatures and yields a mix of 1,4- and 1,5-regioisomers. The addition of a Cu(I) catalyst ensures 100% regioselectivity for the 1,4-disubstituted 1,2,3-triazole at room temperature. Because Cu(I) is easily oxidized to Cu(II), it is generated in situ by reducing copper(II) sulfate (


) with an excess of sodium ascorbate[4]. A 1:1 mixture of DMSO and water is used because DMSO solubilizes the organic azide/alkyne, while water solubilizes the inorganic catalysts.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of the alkyne-functionalized piperazine sulfonamide (from Protocol 1) and 1.0 mmol of the desired aryl/alkyl azide in 10 mL of Dimethyl Sulfoxide (DMSO)[4].

  • In a separate vial, prepare the catalytic aqueous solution by dissolving 0.10 g of

    
     and 0.15 g of sodium ascorbate in 10 mL of deionized water[4].
    
  • Add the aqueous catalyst solution dropwise to the stirring DMSO mixture.

  • Stir the reaction vigorously at room temperature for 6–10 hours[4].

  • Upon completion, precipitate the product by pouring the reaction mixture into 50 mL of ice-cold water. Filter the resulting solid and wash with cold water and diethyl ether.

Self-Validation Checkpoint: The reaction is visually self-validating; the initial addition of the aqueous catalyst typically causes a color shift from blue (Cu²⁺) to pale yellow/green as the active Cu(I) species is generated. Analytically,


-NMR must be used to confirm success: look for the complete disappearance of the terminal alkyne proton (

~2.5 ppm) and the emergence of a diagnostic, highly deshielded 1,2,3-triazole singlet at

7.8–8.5 ppm.

Quantitative Efficacy Data

The modularity of this click-chemistry approach has enabled the rapid discovery of highly potent therapeutics across multiple disease models. The table below summarizes recent quantitative benchmarks achieved using piperazine sulfonamide 1,2,3-triazole architectures.

Compound Class / Hybrid ArchitectureBiological Target / Disease ModelKey Efficacy MetricRef.
Sulfonamide-1,2,3-Triazole Piperazine (Dithiocarbamate moiety)Prostate Cancer (In vitro cell lines)

= 2.4 μM (10-fold more active than 5-fluorouracil)
[5]
1,2,3-Triazole-Tethered Sulfonamide-Berberine Malaria (Plasmodium falciparum)

= 0.142 μM
[3]
Sulfonamide-1,2,3-Triazole Nanoformulae Toxoplasmosis (Toxoplasma gondii)100% in vivo survival, 100% parasite reduction[4]
Piperazine-1,2,3-Triazole Sulfonamide Lung Cancer (A549 cell line)

= 3.81 µM (Superior to standard cisplatin)
[6]
Piperazine-1,2,3-Triazole Sulfonamide Acetylcholinesterase (AChE)

= 13.81 mM (10x better than Galantamine)
[6]
N-Acyl Sulfonamide Triazole Library Human Carbonic AnhydraseLow micromolar inhibition (Library of 262 compounds)[2]

References

  • Design and Synthesis of Sulfonamide-1,2,3-Triazole Derivatives Bearing a Dithiocarbamate Moiety as Antiproliferative Agents Semantic Scholar / European Journal of Medicinal Chemistry[Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry ACS Omega[Link]

  • Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents MDPI[Link]

  • New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies PubMed / Journal of Biomolecular Structure and Dynamics[Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors NIH / ACS Medicinal Chemistry Letters[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-(Ethylsulfonyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the architectural core for a broad spectrum of therapeutic agents, including targeted covalent inhibitors, antimicrobials, and central nervous system (CNS) modulators (1). Specifically, 1-(ethylsulfonyl)piperazine analogs are highly valued intermediate building blocks.

Traditionally, the sulfonylation of piperazines relies on conventional reflux heating, which is plagued by extended reaction times (often 6–12 hours), poor regioselectivity, and the generation of di-sulfonylated byproducts. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can drastically reduce reaction times to mere minutes while achieving superior yields and crude purity (2). This application note details a self-validating, step-by-step protocol for the microwave-assisted synthesis of this compound and its subsequent diversification.

Mechanistic Insights & Causality

A robust protocol requires an understanding of the chemical causality behind each experimental parameter:

  • Microwave Dielectric Heating: Microwave irradiation directly couples with molecules possessing high dipole moments—specifically the polar solvent (Dichloromethane or Acetonitrile) and the ethanesulfonyl chloride. This localized superheating overcomes the activation energy barrier for nucleophilic attack instantaneously, preventing the thermal degradation of sensitive reagents that occurs during prolonged conventional heating (3).

  • Regioselective Protection: To prevent di-sulfonylation, N-Boc-piperazine is utilized. The tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen, ensuring the reaction is strictly mono-directional (4).

  • Base Selection (Triethylamine): The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the secondary amine of the piperazine, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) acts as a non-nucleophilic scavenger to drive the reaction to completion.

Experimental Design & Workflow

G A N-Boc-Piperazine + Ethanesulfonyl Chloride B Microwave Irradiation (DCM/TEA, 80°C, 10 min) A->B C 1-Boc-4-(ethylsulfonyl) piperazine B->C Sulfonylation D Boc Deprotection (TFA/DCM, RT) C->D E 1-(Ethylsulfonyl) piperazine D->E Deprotection F Diversification (N-Alkylation/Arylation) E->F G Ethylsulfonyl Piperazine Analogs F->G Analog Synthesis

Microwave-assisted workflow for this compound analogs.

Step-by-Step Validated Protocols

Step 1: Microwave-Assisted Sulfonylation

Reagents: N-Boc-piperazine (1.0 eq), Ethanesulfonyl chloride (1.1 eq), Triethylamine (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve N-Boc-piperazine (1.0 mmol) in 3 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (2.0 mmol) and cool the vial to 0 °C in an ice bath.

  • Electrophile Addition: Dropwise add ethanesulfonyl chloride (1.1 mmol).

    • Causality: Sulfonyl chlorides are highly reactive and prone to hydrolysis. Dropwise addition at 0 °C controls the initial exotherm, preventing the degradation of the electrophile before microwave heating begins.

  • Microwave Irradiation: Seal the vial with a pressure-rated cap. Place it in a dedicated microwave synthesizer. Irradiate at 80 °C for 10 minutes (Power: max 150 W, Pressure limit: 15 bar).

  • Workup: Cool the vial to room temperature. Dilute the mixture with 10 mL DCM, then wash with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform LC-MS on the crude residue. The presence of the [M+H]⁺ peak corresponding to the Boc-protected intermediate, coupled with the absence of the starting N-Boc-piperazine, confirms complete conversion.

Step 2: Boc Deprotection
  • Acidic Cleavage: Dissolve the crude 1-Boc-4-(ethylsulfonyl)piperazine in 2 mL of DCM. Add 2 mL of Trifluoroacetic acid (TFA) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Evaporation: Remove volatiles under reduced pressure.

    • Causality: Co-evaporate with toluene (3 x 5 mL). Toluene forms an azeotrope with TFA, facilitating its complete removal. Residual TFA will protonate the secondary amine, severely hindering downstream nucleophilic diversification steps.

  • Self-Validation Checkpoint: Perform a TLC using a ninhydrin stain. A transition from a UV-active spot to a strongly ninhydrin-positive (purple/pink) spot confirms the successful unmasking of the secondary amine.

Step 3: Diversification (Analog Generation)

The resulting this compound can be utilized as a nucleophile in subsequent S_NAr reactions (e.g., reacting with substituted fluoronitrobenzenes) to generate diverse libraries of bioactive channel inhibitors or targeted covalent inhibitors (5).

Quantitative Data & Method Comparison

The implementation of microwave irradiation provides statistically significant improvements across all critical synthesis parameters compared to traditional batch methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time (Sulfonylation) 6 - 12 hours10 - 15 minutes
Temperature Reflux (~40-80 °C)80 °C (Controlled & Pressurized)
Average Yield 65% - 75%88% - 95%
Byproduct Formation Moderate (Hydrolysis products)Minimal to None
Purity (Crude LC-MS) ~80%>95%

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.[Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis. [Link]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. ResearchGate. [Link]

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PMC / NIH.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Ethylsulfonyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the synthesis of 1-(Ethylsulfonyl)piperazine, designed for chemical researchers and process development scientists.

Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide direct, actionable solutions to common issues encountered during this synthesis, moving from troubleshooting specific problems to a broader FAQ section. Our focus is on enhancing yield, improving purity, and ensuring the reproducibility of your experimental results.

Part 1: Troubleshooting Guide

This section addresses the most pressing issues that can arise during the synthesis, providing a clear path from problem identification to resolution.

Issue 1: Consistently Low or No Yield of the Desired Product

Low yield is the most frequent challenge, often stemming from several potential root causes. A systematic approach is essential for diagnosis.

The following flowchart outlines a logical sequence for troubleshooting poor reaction outcomes.

LowYield_Workflow start Low Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents • Piperazine anhydrous? • Sulfonyl chloride fresh? • Solvent dry? • Stoichiometry correct? reagents->sub_reagents workup Step 3: Analyze Workup & Isolation Procedure conditions->workup Conditions OK sub_conditions • Temperature controlled (0°C)? • Base choice & amount correct? • Slow addition of electrophile? • Sufficient reaction time? conditions->sub_conditions end Yield Optimized workup->end Procedure OK sub_workup • Aqueous workup pH correct? • Inefficient extraction? • Product loss during purification? workup->sub_workup

Caption: Troubleshooting workflow for low yield synthesis.

1. Reagent Quality and Handling:

  • The Problem: Ethylsulfonyl chloride is highly susceptible to hydrolysis. Similarly, piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide[1]. Moisture in the reactants or solvent will consume the ethylsulfonyl chloride, forming ethanesulfonic acid and HCl, drastically reducing the yield.

  • The Solution:

    • Ethylsulfonyl Chloride: Use a freshly opened bottle or a recently purchased stock. Handle exclusively under an inert atmosphere (Nitrogen or Argon).

    • Piperazine: Use anhydrous piperazine. If only the hydrate is available, it must be rigorously dried in a vacuum oven before use.

    • Solvents: Use anhydrous solvents. Dichloromethane (DCM) is a common choice and should be dried over a suitable agent like CaH₂ before use.[2]

2. Reaction Stoichiometry and Side Reactions:

  • The Problem: The primary side reaction is the formation of the disubstituted byproduct, 1,4-bis(ethylsulfonyl)piperazine . This occurs when a second molecule of ethylsulfonyl chloride reacts with the nitrogen on the other side of the product ring. Using a 1:1 molar ratio of piperazine to sulfonyl chloride almost guarantees the formation of this impurity.

  • The Causality: Both nitrogen atoms in piperazine are nucleophilic. Once the first substitution occurs to form the desired product, the remaining nitrogen is still sufficiently nucleophilic to react, especially if there is a localized high concentration of the sulfonyl chloride.

  • The Solution:

    • Employ Excess Piperazine: Use a significant molar excess of piperazine (typically 2.5 to 4 equivalents). This statistically favors the reaction of ethylsulfonyl chloride with the more abundant starting material over the monosubstituted product.

    • Slow, Controlled Addition: Add the ethylsulfonyl chloride solution dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C).[3] This maintains a low concentration of the electrophile, minimizing the chance of double addition.

Reaction_vs_SideReaction cluster_main Desired Reaction cluster_side Side Reaction P Piperazine Product This compound P->Product + 1 eq. ESC ESC Ethylsulfonyl Chloride Product_Side This compound DiSub 1,4-bis(Ethylsulfonyl)piperazine Product_Side->DiSub + 1 eq. ESC ESC_Side Ethylsulfonyl Chloride

Caption: Desired monosubstitution vs. undesired disubstitution.

Issue 2: Difficulty in Product Purification and Isolation

Even with a successful reaction, isolating a pure product can be challenging due to the physicochemical properties of piperazine derivatives.

1. Product is Highly Water-Soluble:

  • The Problem: this compound retains a basic nitrogen, making it polar and often highly soluble in water. During an aqueous workup, a significant amount of product can be lost to the aqueous phase, making extraction with common organic solvents like DCM or ethyl acetate inefficient.

  • The Solution:

    • pH Adjustment & Salting Out: Before extraction, basify the aqueous layer with a strong base (e.g., NaOH solution) to a pH > 11. This deprotonates the product, making it less polar and more soluble in organic solvents.[1] Additionally, saturating the aqueous layer with NaCl (salting out) will further decrease the product's solubility in water and promote its transfer to the organic phase.[1]

    • Alternative Extraction Solvents: If DCM fails, consider more polar, water-immiscible solvents like n-butanol for extraction.

2. Co-elution with Impurities during Chromatography:

  • The Problem: The starting material (piperazine) and the product are both basic and polar, often leading to tailing and poor separation on silica gel chromatography.

  • The Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol) when using a DCM/MeOH or EtOAc/Hexane system. This deactivates the acidic silanol groups on the silica surface, reducing peak tailing and improving separation.

    • Convert to a Salt: For ultimate purity, consider converting the free base into its hydrochloride salt. The salt often has much better crystallization properties than the free base, allowing for purification via recrystallization.[4]

This protocol assumes the crude product has been isolated as a free base after extraction and solvent evaporation.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise until the pH is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove non-basic impurities.[4]

  • Drying: Dry the purified this compound HCl salt in a vacuum oven.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this reaction?

A1: The ideal combination depends on scale and downstream processing. However, a common and effective system is Dichloromethane (DCM) as the solvent and Triethylamine (TEA) as the base.

  • Why DCM? It is relatively inert, has good solubility for the reactants, and is easy to remove under reduced pressure.

  • Why TEA? The reaction of ethylsulfonyl chloride with piperazine generates one equivalent of HCl. TEA is a tertiary amine base that acts as an "HCl scavenger," neutralizing the acid to form triethylammonium chloride. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.[2] An excess of piperazine can also serve as the base, but this requires a more challenging workup to remove the unreacted starting material.

Parameter Triethylamine (TEA) Excess Piperazine Inorganic Base (e.g., NaHCO₃)
Pros Easy to remove; non-nucleophilic.Inexpensive; readily available.Inexpensive; easy to remove by filtration.[3]
Cons Must be removed during workup.Requires significant excess; can complicate purification.Heterogeneous reaction; can be slower; may require a phase-transfer catalyst.
Best For Lab-scale synthesis where precise control and easy purification are key.Large-scale synthesis where cost is a primary driver.Situations where an organic base might interfere with other functional groups.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a polar and a non-polar solvent. A good starting point is 10% Methanol in Dichloromethane (DCM). You may need to add 1% triethylamine to this mixture to prevent streaking of the basic amine spots.

  • Visualization:

    • UV Light (254 nm): If your starting material or product has a UV chromophore (not applicable here, but good practice).

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for amines, which will appear as yellow/orange spots on a purple background.

    • Ninhydrin Stain: Specifically stains primary and secondary amines. Piperazine (secondary) will stain, while the product (tertiary sulfonamide nitrogen is not reactive, but the other secondary amine is) will also stain. This is useful for seeing the consumption of the starting material.

Q3: My final product is an oil that won't crystallize. What should I do?

A3: This is a common issue. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification options include:

  • Column Chromatography: As described in the troubleshooting section, this is the standard method for purifying oils.

  • Salt Formation: This is often the best solution. Converting the oily free base to a crystalline hydrochloride or citrate salt can provide a stable, easy-to-handle solid.[5] See the protocol above.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The product may solidify, and the impurities will be washed away.

Q4: Can this reaction be performed without an added base?

A4: Yes, it is possible if you use at least two equivalents of piperazine. In this scenario, the first equivalent acts as the nucleophile, and the second equivalent acts as the base to neutralize the generated HCl. However, this complicates purification as you will have a large amount of piperazine hydrochloride salt mixed with your product at the end of the reaction. For cleaner reactions and simpler workups, using a tertiary amine base like triethylamine is highly recommended.[2]

References

  • Gali-Muhtasib, H., El-Sabban, M., & Abi-Habib, R. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Patel, K. D., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com. Available at: [Link]

  • Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44. Available at: [Link]

  • Kralj, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-Chemistry.org. Available at: [Link]

  • Patel, R. P., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Sergeev, A. G., et al. (2021). Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • Martin, L. R. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Google Patents.
  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]

Sources

Minimizing bis-sulfonylation side products in piperazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Bis-Sulfonylation Side Products in Piperazine Reactions Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Introduction: The "Symmetric Diamine" Challenge

Welcome to the Technical Support Center. You are likely here because your reaction of piperazine with a sulfonyl chloride (


) yielded a significant amount of the bis-sulfonylated byproduct  (N,N'-disulfonyl piperazine), rather than the desired N-monosulfonyl piperazine .

This guide addresses the kinetic and thermodynamic factors governing this selectivity and provides three validated protocols to maximize mono-functionalization.

Module 1: The Mechanism (Why is this happening?)

The Root Cause: Competing Nucleophiles

Piperazine possesses two equivalent secondary amines. In a standard reaction, once the first amine reacts to form the sulfonamide, the second amine remains nucleophilic. Although the sulfonyl group is electron-withdrawing, it does not fully deactivate the distal nitrogen.

  • Scenario A (Neutral Conditions): The starting material and the mono-product compete for the remaining sulfonyl chloride. If mixing is poor or addition is too fast, local high concentrations of reagent lead to bis-sulfonylation.

  • Scenario B (Protonation Control): By manipulating pH, we can exploit the

    
     difference between the starting material and the product.
    
Visualizing the Selectivity Pathway

ReactionPathway cluster_0 Critical Control Point Pip Piperazine (Starting Material) Mono N-Monosulfonyl Piperazine (Desired) Pip->Mono k1 (Fast) + R-SO2-Cl RCl R-SO2-Cl (Sulfonyl Chloride) Bis N,N'-Bis-sulfonyl Piperazine (Side Product) Mono->Bis k2 (Compellingly Fast) + R-SO2-Cl

Figure 1: Reaction pathway showing the competition between the starting material and the mono-product for the electrophile.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your current failure mode.

Symptom Probable Cause Corrective Action
High Bis-Product (>20%) Stoichiometry is 1:1 (Statistical mixture).Switch to Protocol A (Excess Equiv).
High Bis-Product (>20%) Reagent added too quickly (Local concentration spike).Dilute

and add dropwise over 1 hr.
Low Conversion (<50%)

byproduct is protonating the unreacted piperazine.
Add a scavenger base (e.g.,

) or use Protocol A .
Cannot Separate Products Solubility profiles are too similar.Use Protocol B (Salt Formation) to change solubility.
Diagnostic Workflow

Troubleshooting Start Start Diagnosis Q1 Is the Bis-product > 15%? Start->Q1 Q2 Did you use >3 equiv of Piperazine? Q1->Q2 Yes Q3 Is the Mono-product hard to purify? Q1->Q3 No (Yield is low) Sol1 Action: Use Protocol A (High Dilution/Excess) Q2->Sol1 No Sol2 Action: Use Protocol B (Acid Salt/pH Control) Q2->Sol2 Yes (Still failing) Sol3 Action: Optimize Workup (Exploit Water Solubility) Q3->Sol3 Yes

Figure 2: Decision tree for selecting the appropriate optimization strategy.

Module 3: Optimized Protocols

Protocol A: The "Statistical/Kinetic" Method (Recommended for Scale < 5g)

Best for: Simple substrates where excess piperazine can be easily recovered.

Concept: By flooding the reaction with excess piperazine (nucleophile), you statistically ensure that every molecule of sulfonyl chloride is more likely to encounter a fresh piperazine molecule than a mono-sulfonamide product.

  • Stoichiometry: Dissolve Piperazine (4.0 - 5.0 equiv) in DCM or THF.

  • Temperature: Cool the solution to 0 °C .

  • Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in a separate volume of solvent. Add this solution dropwise over 60–90 minutes.

    • Note: Fast addition creates "hot spots" where the ratio of Cl to Amine is locally high, causing bis-sulfonylation.

  • Workup (Critical):

    • Wash the organic layer with Water (3x) .

    • Why? Free piperazine is highly water-soluble (

      
      ). The mono-sulfonylated product is much less polar (lipophilic) and will remain in the organic layer.
      
    • The bis-sulfonylated byproduct (if any) is often insoluble in both water and ether/hexanes, allowing it to be filtered off as a solid precipitate.

Protocol B: The "Acid-Salt" Method (pH Controlled Selectivity)

Best for: Valuable substrates or when using excess piperazine is wasteful.

Concept: Piperazine has two


 values: ~9.7 (first nitrogen) and ~5.3 (second nitrogen).[1][2][3] By adjusting the pH to ~5.5, or using the monohydrochloride salt, you ensure that once the first nitrogen reacts (and loses a proton), the second nitrogen is likely protonated (protected) or less nucleophilic under the reaction conditions.
  • Preparation: Suspend Piperazine (1.0 equiv) in Methanol or Water.

  • Acidification: Add HCl (1.0 equiv) (e.g., 1M in ether or aqueous) to generate piperazine monohydrochloride in situ.

    • Alternative: Purchase Piperazine Monohydrochloride directly.

  • Reaction: Add Sulfonyl Chloride (0.9 - 1.0 equiv) .

    • Maintain pH between 4–6 using an acetate buffer if necessary, though the salt method usually self-regulates sufficiently for simple cases.

  • Mechanism: The monocation (

    
    ) directs the electrophile to the free amine. The resulting product is less basic, preventing immediate re-reaction.
    
Protocol Comparison
FeatureProtocol A (Excess Amine)Protocol B (Acid Salt)Protocol C (Boc-Protection)
Selectivity High (Statistical)High (Electronic)Very High (Absolute)
Atom Economy Low (Wastes Piperazine)HighLow (Requires 2 extra steps)
Time Fast (1 Step)Fast (1 Step)Slow (3 Steps)
Purification Extraction (Water wash)Extraction/PrecipitationChromatography + Deprotection

Module 4: Frequently Asked Questions (FAQ)

Q: I used Protocol A, but I still see 10% bis-product. How do I remove it? A: Bis-sulfonyl piperazines are typically highly crystalline and poorly soluble in most solvents compared to the mono-product.

  • Troubleshooting: Dissolve your crude mixture in a minimal amount of DCM or Ethyl Acetate, then slowly add Hexanes or Diethyl Ether. The bis-product often precipitates first. Filter it off.

Q: Can I use a base like Triethylamine (


) or Pyridine? 
A:  Be careful. Adding a strong auxiliary base in Protocol A  can sometimes increase bis-formation by keeping the mono-product in its highly nucleophilic neutral state. If you use 

, ensure you strictly follow the High Dilution and Slow Addition rules. In Protocol B , do not add excess base, as it will deprotonate the protecting ammonium salt.

Q: Why not just use N-Boc-piperazine? A: You certainly can. Using N-Boc-piperazine is the "gold standard" for selectivity (Protocol C). However, it requires three steps: (1) Protection,[4][5][6][7] (2) Sulfonylation,[8] (3) TFA Deprotection.[6] The protocols above are designed for "one-pot" efficiency. If the direct methods fail, revert to the Boc strategy [1].

Q: How do I recover the excess piperazine from Protocol A? A: The aqueous washes from the workup contain the excess piperazine. You can basify this aqueous layer to pH >12 using NaOH, then extract with DCM or continuously extract with chloroform. Alternatively, add ethanol to the concentrated aqueous solution to precipitate Piperazine Hexahydrate [2].

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • BenchChem Technical Support. "Purification of Piperazine-Containing Compounds."

  • Jacobsen, J. et al. "Selective Mono-Functionalization of Piperazines." Journal of Organic Chemistry, 2018. (General methodology for diamine selectivity).
  • M.D.P.I. Molecules. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020 , 25(9), 2218.

Sources

Technical Support Center: Optimizing 1-(Ethylsulfonyl)piperazine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the extraction and purification of 1-(ethylsulfonyl)piperazine , a critical intermediate in medicinal chemistry.

Unlike simple lipophilic compounds, piperazine derivatives possess unique acid-base properties that often lead to poor recovery or persistent emulsions if the pH is not rigorously controlled. This guide moves beyond standard protocols to explain the why behind the chemistry, ensuring you can troubleshoot low yields and purity issues with authority.

Module 1: The Science of Solubility (The "Why")

To optimize extraction, you must understand the ionization state of your molecule.

Structural Analysis

This compound contains two nitrogen atoms, but they are not chemically equivalent.

  • N1 (Sulfonylated): Attached to the electron-withdrawing sulfonyl group (

    
    ). This nitrogen is non-basic (amide-like character) and does not protonate under standard workup conditions.
    
  • N4 (Distal Amine): This is a secondary amine. While the sulfonyl group exerts an inductive electron-withdrawing effect, N4 retains basicity, though slightly reduced compared to unsubstituted piperazine (pKa ~9.8).

Estimated pKa of N4: ~8.5 – 9.0.

The pH Swing Principle

Extraction efficiency relies on the Henderson-Hasselbalch equation. To extract the molecule into an organic solvent, it must be in its neutral (uncharged) form.

  • pH < 6 (Acidic): N4 is protonated (

    
    ). The molecule is ionic and highly water-soluble. It will not extract into organic solvents.
    
  • pH > 11 (Basic): N4 is deprotonated (Free Base). The molecule is neutral and lipophilic. It partitions into organic solvents (DCM, EtOAc).

Critical Rule: To ensure >99% recovery into the organic phase, the aqueous pH must be at least 2 units higher than the pKa. Target pH: 11.0 – 12.0

Module 2: Optimized Extraction Protocol

Do not rely on "litmus paper checks." Use a calibrated pH meter or narrow-range pH strips.

Step-by-Step Workflow
  • Quench & Acidify (Optional Purification Step):

    • If the reaction mixture contains non-basic organic impurities, first adjust to pH 2-3 with 1M HCl.

    • Wash with Ethyl Acetate (EtOAc). The product stays in the water (protonated); impurities move to the organic layer. Discard the organic layer.[1]

  • Basification (The Critical Step):

    • Cool the aqueous layer to 0-5°C (exothermic reaction).

    • Slowly add 50% NaOH or saturated

      
       until pH reaches 12 .
      
    • Note: Ensure the solution is homogenous.

  • Extraction:

    • Extract with Dichloromethane (DCM) (

      
       volumes). DCM is preferred over EtOAc for piperazines due to better solubility of the polar free base.
      
    • Green Alternative: 2-MeTHF or EtOAc (requires more extractions due to lower partition coefficient).

  • Drying & Concentration:

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Reaction Mix Acidify Acidify to pH 2-3 (Protonate N4) Start->Acidify Wash Wash with Organic Solvent (Remove non-basic impurities) Acidify->Wash Aqueous Aqueous Layer (Contains Product) Wash->Aqueous Keep Aqueous Basify Basify to pH 11-12 (Deprotonate N4 -> Free Base) Aqueous->Basify Extract Extract with DCM (3x) Basify->Extract Final Evaporate Organic Layer (Isolated Product) Extract->Final

Caption: Logic flow for Acid/Base purification targeting the basic N4 nitrogen.

Module 3: Troubleshooting & FAQs

Issue 1: Low Recovery (Yield < 50%)

Q: I adjusted the pH to 10, but my yield is still low. Why? A: pH 10 is likely too close to the pKa of the amine (approx 8.5-9.0). At pH 10, up to 10% of your product may still be protonated (water-soluble).

  • Fix: Push the pH to 12.0 .

  • Secondary Cause: Piperazine derivatives are inherently polar. Even the free base has significant water solubility.

  • Fix: Saturate the aqueous layer with NaCl (Salting Out) to decrease the water solubility of the organic product before extraction [1].

Issue 2: Emulsions

Q: The layers aren't separating. I see a cloudy middle layer. A: Piperazines can act as surfactants, especially at high pH.

  • Immediate Fix:

    • Add brine (saturated NaCl) to increase ionic strength.

    • Filter the mixture through a Celite pad (particulates often stabilize emulsions).

    • If using DCM, the organic layer is on the bottom. Do not confuse layers.

  • Prevention: Avoid vigorous shaking; use gentle inversion.[2]

Issue 3: Stability Concerns

Q: Will pH 12 hydrolyze the sulfonamide bond? A: generally, no . Sulfonamides are chemically robust against basic hydrolysis at room temperature [2]. They are far more stable than carboxamides or esters.

  • Caution: Avoid prolonged heating (>50°C) at extreme pH. Perform the basification and extraction at room temperature or 0°C.

Issue 4: Impurity Co-extraction

Q: My NMR shows non-basic impurities. A: You likely skipped the "Acid Wash" step.

  • Protocol: Before basifying, ensure the mixture is acidic (pH 2). Extract with solvent and discard the organic layer. The product is locked in the water. Then basify and extract to recover the pure product [3].

Module 4: Data Summary

ParameterValue / ConditionReason
Target pH 11.0 – 12.0 Ensures >99% deprotonation (Free Base form).
pKa (N4) ~8.5 – 9.0Estimated based on inductive effect of sulfonyl group.
Preferred Solvent DCM (Dichloromethane) High solubility for polar amines; good phase separation.
Alternative Solvent Ethyl Acetate / 2-MeTHFGreener, but requires "Salting Out" for good recovery.
Critical Additive NaCl (Saturated)"Salts out" the organic product; breaks emulsions.
Decision Tree for Troubleshooting

Troubleshooting Problem Identify Problem LowYield Low Yield Problem->LowYield Emulsion Emulsion Problem->Emulsion Impurity Impurity Problem->Impurity CheckPH Check pH > 12? LowYield->CheckPH SaltOut Add NaCl (Sat.) Emulsion->SaltOut AcidWash Perform Acid Wash (pH 2) Impurity->AcidWash CheckPH->SaltOut If pH is OK Filter Filter (Celite) SaltOut->Filter If persists

Caption: Quick-reference decision tree for common extraction failures.

References

  • Phenomenex. (2025).[3][4] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides. (Discusses hydrolytic stability of sulfonamides at pH 9.0 and pH 4.0). Retrieved from [Link]

Sources

Technical Support Center: 1-(Ethylsulfonyl)piperazine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 1[1]. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and validated protocols for managing the stability of this bifunctional molecule under varying pH conditions.

Section 1: Mechanistic Insights into pH-Dependent Behavior

1-(Ethylsulfonyl)piperazine features two critical reactive centers: a secondary amine and a sulfonamide group. The secondary amine dictates the molecule's aqueous solubility profile via protonation, while the sulfonamide (S-N) bond dictates its chemical degradation limits. Sulfonamides are highly resistant to hydrolysis at room temperature but become susceptible to S-N bond cleavage under extreme acidic or basic stress combined with heat[2].

StateTransitions Neutral This compound (Neutral Free Base) Salt Protonated Amine Salt (High Aqueous Solubility) Neutral->Salt Mild Acid (pH < 7) Degraded Piperazine + Ethanesulfonic Acid (Degradation Products) Neutral->Degraded Strong Base (1M) + Heat Salt->Neutral Mild Base (pH > 8) Salt->Degraded Strong Acid (1M) + Heat

pH-dependent state transitions and hydrolytic degradation pathways.

Section 2: Troubleshooting FAQs

Q1: Why does this compound precipitate when I adjust my formulation from pH 4 to pH 9? A: This is a classic solubility shift driven by the deprotonation of the secondary amine. At pH 4, the piperazine nitrogen is protonated, forming a highly water-soluble cationic salt. When the pH is adjusted above the amine's pKa, the molecule reverts to its neutral free-base form, which is significantly more lipophilic. Causality & Solution: The precipitation is caused by the loss of the hydration sphere around the charged amine. To resolve this, either maintain the pH below 7 or introduce a co-solvent (e.g., 5-10% methanol) before basic titration.

Q2: I am performing an acidic extraction using 0.1 M HCl. Will the ethylsulfonyl group cleave? A: No. The sulfonamide bond is exceptionally stable under mild acidic conditions at room temperature due to the steric shielding and electronic properties of the sulfonyl group[3]. While 2[2], cleavage typically requires harsh conditions (e.g., >1 M HCl at elevated temperatures). Your 0.1 M HCl extraction will safely protonate the amine without breaking the S-N bond.

Q3: How do I distinguish between compound precipitation and chemical degradation during my stability assays? A: Precipitation is a reversible physical change, whereas degradation (hydrolysis) is an irreversible chemical change. If the compound has precipitated due to a basic pH shift, re-acidifying the solution will immediately redissolve the solid (a self-validating physical check). If the compound has degraded, re-acidification will not restore the original chromatographic peak; instead, you will detect piperazine and ethanesulfonic acid via LC-MS.

Troubleshooting Start Issue: Compound Loss During Assay CheckPH Check Solution pH Start->CheckPH Acidic pH < 6 (Acidic) CheckPH->Acidic Basic pH > 8 (Basic) CheckPH->Basic Protonated Amine Protonated (Soluble) Acidic->Protonated FreeBase Free Base Formed (Precipitation Risk) Basic->FreeBase HeatStress Is Heat >60°C Applied? Protonated->HeatStress FreeBase->HeatStress Degradation S-N Bond Cleavage (Irreversible) HeatStress->Degradation Yes (Strong Acid/Base) Stable Compound Stable (Reversible by pH) HeatStress->Stable No (Room Temp)

Troubleshooting workflow for pH-dependent solubility and degradation issues.

Section 3: Quantitative Stability Data

While this compound is robust, understanding its degradation kinetics under forced conditions is critical for ICH Q1A compliance. The table below summarizes the expected stability profile based on comparative sulfonamide hydrolysis data[2][3].

ConditionpH RangeTemperatureExpected Stability (Half-life)Primary Outcome
Aqueous Buffer (Neutral)6.5 - 7.525°C> 1 yearStable (Neutral/Salt equilibrium)
Mild Acid (0.1 M HCl)~1.025°C> 6 monthsStable (Protonated salt form)
Mild Base (0.1 M NaOH)~13.025°C> 6 monthsStable (Free base form)
Strong Acid (1.0 M HCl)< 1.080°C12 - 24 hoursDegradation (S-N bond cleavage)
Strong Base (1.0 M NaOH)> 13.080°C24 - 48 hoursDegradation (S-N bond cleavage)

Section 4: Validated Experimental Protocols

Protocol: Forced Degradation Study (Acidic and Basic Hydrolysis)

Purpose: To determine the degradation pathways and kinetic stability of this compound under hydrolytic stress, ensuring the analytical method is stability-indicating. Causality & Self-Validation: By exposing the compound to extreme pH and heat, we force the cleavage of the sulfonamide bond. The protocol includes a strict neutralization step prior to HPLC injection; this acts as a self-validating mechanism to ensure that extreme pH does not damage the analytical column or artificially shift the retention time.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 10 mg of this compound in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Reasoning: Methanol ensures complete dissolution of the free base before introducing aqueous stress.

  • Acidic Stress Condition:

    • Transfer 1 mL of the stock solution into a 10 mL amber glass vial.

    • Add 9 mL of 1.0 M HCl (aqueous).

    • Seal the vial tightly with a PTFE-lined cap.

  • Basic Stress Condition:

    • Transfer 1 mL of the stock solution into a separate 10 mL amber glass vial.

    • Add 9 mL of 1.0 M NaOH (aqueous).

    • Seal the vial tightly.

  • Thermal Incubation: Place both vials in a heating block set to 80°C. Reasoning: Room temperature hydrolysis of sulfonamides is negligible; elevated thermal energy is required to overcome the high activation energy of S-N bond cleavage.

  • Sampling & Neutralization (Self-Validation Step):

    • At

      
      , 4, 12, and 24 hours, extract a 500 µL aliquot from each vial.
      
    • For the acidic sample: Neutralize immediately by adding 500 µL of 1.0 M NaOH.

    • For the basic sample: Neutralize immediately by adding 500 µL of 1.0 M HCl.

    • Validation Check: Verify the pH of the neutralized aliquot is between 6.0 and 8.0 using pH indicator paper to ensure the reaction is fully quenched.

  • Analysis: Dilute the neutralized samples 1:10 with the mobile phase and inject them into the LC-MS system. Monitor the disappearance of the parent mass (

    
     179 for [M+H]+) and the appearance of piperazine (
    
    
    
    87).

References

Sources

Technical Support Center: Controlling Exotherms in Piperazine Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Challenge of Sulfonamide Bond Formation

Welcome to the Technical Support Center. You are likely here because you are observing rapid temperature spikes, lower-than-expected yields, or significant bis-sulfonylation impurities during the reaction of piperazine with sulfonyl chlorides.

The formation of a sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, yet it is thermodynamically aggressive. The reaction between a secondary amine (piperazine) and a sulfonyl chloride is highly exothermic  (

), driven by the formation of the stable S-N bond and the immediate neutralization of the byproduct HCl.

In the context of piperazine, this challenge is doubled:

  • Thermal Runaway Risk: Rapid heat release can exceed cooling capacity, leading to solvent boiling or decomposition.

  • Selectivity Loss: Higher temperatures lower the energy barrier for the second sulfonylation event, leading to the unwanted bis-sulfonamide impurity.

This guide provides the causality-driven protocols required to master this reaction.

Module 1: Reaction Mechanics & Thermodynamics

Q: Why does this specific reaction generate so much heat compared to other couplings?

A: The exotherm is the sum of two distinct energetic events occurring simultaneously. Unlike a peptide coupling that requires activation energy (and reagents like HATU/EDC), sulfonyl chlorides are high-energy electrophiles "pre-loaded" with potential energy.

  • Nucleophilic Substitution: The attack of piperazine's nitrogen on the sulfur center releases significant bond energy.

  • Acid Neutralization: The reaction produces HCl.[1] In the presence of a base (Triethylamine, DIPEA, or excess piperazine), the neutralization reaction (

    
    ) is an instantaneous, highly exothermic acid-base reaction.
    

Key Insight: If you add the sulfonyl chloride too quickly, you accumulate unreacted reagent. When the reaction finally "kicks in" (often once a threshold temperature is reached), both events happen at once for the entire accumulated mass, leading to a thermal runaway.

Q: How does temperature affect the Mono- vs. Bis-selectivity?

A: This is a classic kinetic control scenario.

  • Mono-sulfonylation (

    
    ) has a lower activation energy (
    
    
    
    ).
  • Bis-sulfonylation (

    
    ) has a slightly higher activation energy (
    
    
    
    ) because the first sulfonamide group is electron-withdrawing, making the second nitrogen less nucleophilic.

However, at high temperatures, the system has enough thermal energy to overcome


 easily. Cooling suppresses 

significantly more than it suppresses

.

Module 2: Strategic Process Control (The Protocol)

The following protocol is designed to maximize heat transfer and selectivity.

Comparative Process Parameters
ParameterRecommendationScientific Rationale
Temperature -10°C to 0°C Kinetic control to favor mono-substitution and prevent thermal spikes.
Solvent DCM or THF High volatility of DCM allows reflux cooling (safety valve), but THF dissolves piperazine better.
Base DIPEA or TEA Non-nucleophilic organic bases prevent competition. Inorganic bases (Schotten-Baumann) are effective but require biphasic control.
Addition Mode Dropwise / Syringe Pump Rate of addition = Rate of heat generation. Never add all at once.
Stoichiometry Piperazine (3-5 equiv) Statistical excess is the only reliable way to ensure mono-selectivity without protecting groups.
Standard Operating Procedure (SOP): Controlled Mono-Sulfonylation

Objective: Synthesize mono-sulfonylated piperazine while maintaining


.
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, an internal temperature probe (thermocouple), and a pressure-equalizing addition funnel.

  • Charge: Add Piperazine (4.0 equiv) and Dichloromethane (DCM, 10 V) . Stir to dissolve.

    • Note: If piperazine is not fully soluble, add a small amount of DMF or switch to THF. Heterogeneous mixtures can lead to "hot spots."

  • Base Addition: Add Triethylamine (TEA, 1.2 equiv relative to sulfonyl chloride) .

  • Cooling: Submerge the flask in an ice/salt bath. Cool internal temperature to -5°C .

  • Reagent Preparation: Dissolve Sulfonyl Chloride (1.0 equiv) in DCM (5 V).

  • Controlled Addition (The Critical Step):

    • Add the sulfonyl chloride solution dropwise.[1]

    • Monitor: Watch the internal temperature, not the bath temperature.

    • Rule: If internal temp rises above 0°C , STOP addition. Resume only when temp returns to -5°C.

  • Post-Reaction: Allow to warm to room temperature slowly over 1 hour.

  • Quench: Add water dropwise to quench any residual sulfonyl chloride (hydrolysis).

Visualization: Safe Addition Workflow

G Start Start Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp AddDrop Add Drop of R-SO2Cl CheckTemp->AddDrop Ti < 0°C Stop STOP Addition Wait for Cooling CheckTemp->Stop Ti > 0°C AddDrop->CheckTemp Next Drop Complete Addition Complete Stir 1h AddDrop->Complete All Reagent Added Stop->CheckTemp Ti returns to -5°C

Caption: Logic flow for controlled addition of sulfonyl chloride. The internal temperature (Ti) acts as the gatekeeper for the addition rate.

Module 3: Troubleshooting Scenarios

Scenario 1: "The temperature spiked suddenly after I added 20% of the reagent."

Diagnosis: Delayed Initiation. Cause: The reaction did not start immediately (perhaps due to extreme cold or lack of mixing), allowing unreacted sulfonyl chloride to accumulate. When it finally triggered, it released all the heat at once. Fix:

  • Ensure the reaction mixture is stirring vigorously.

  • Add a "seeding" amount (1-2%) of sulfonyl chloride and wait for a small exotherm (0.5°C rise) to confirm initiation before continuing the feed.

Scenario 2: "I have 30% Bis-sulfonylated impurity."

Diagnosis: Localized Concentration or Thermal Gradients. Cause: Even if the bulk temperature is low, the point where the drop hits the solution might be hot or have a high concentration of sulfonyl chloride relative to piperazine. Fix:

  • Increase Dilution: Dilute the sulfonyl chloride more before addition.

  • Improve Mixing: Use a mechanical stirrer instead of a magnetic bar for scales >500mg.

  • Reverse Addition: Not recommended for mono-selectivity. (Adding amine to sulfonyl chloride guarantees bis-sulfonylation).

  • Use Protection: If statistical control fails, use N-Boc-piperazine . React, then deprotect (TFA/DCM). This guarantees 100% mono-selectivity [1].

Scenario 3: "Yield is low; I see unreacted amine and sulfonic acid."

Diagnosis: Hydrolysis.[1][2] Cause: Water entered the system.[1][2] Sulfonyl chlorides react with water to form sulfonic acids (


), which are unreactive toward amines.[1]
Fix: 
  • Dry all solvents (DCM/THF) over molecular sieves.

  • Ensure the sulfonyl chloride quality.[1][3] If it smells like vinegar/acid before you start, it may already be hydrolyzed.

Module 4: Advanced Scale-Up & Safety

For reactions scaling beyond 100g, batch mode becomes dangerous due to the square-cube law (surface area for cooling grows slower than volume for heat generation).

Flow Chemistry (The Superior Solution)

For large-scale piperazine sulfonylation, Continuous Flow Reactors are the gold standard [2].

  • Benefit: The reaction occurs in a small tubing volume. Heat transfer is near-instantaneous.

  • Setup: Pump A (Piperazine/Base) and Pump B (Sulfonyl Chloride) meet in a T-mixer cooled to 0°C.

  • Outcome: Precise residence time control eliminates bis-sulfonylation and removes runaway risk.

Decision Tree: Batch vs. Flow

DecisionTree Scale Reaction Scale? Small < 10g Scale->Small Medium 10g - 100g Scale->Medium Large > 100g Scale->Large Batch Batch Reactor (Ice Bath) Small->Batch Careful Jacketed Reactor (Active Cryostat) Medium->Careful Flow Continuous Flow (Microreactor) Large->Flow

Caption: Scale-dependent equipment selection to manage exotherm risks.

References

  • National Center for Biotechnology Information. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. PubChem. Available at: [Link] (Accessed Oct 2025).

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link] (Accessed Oct 2025).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-(Ethylsulfonyl)piperazine: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry advances, the selection of precise linker moieties and building blocks dictates not only the pharmacokinetic profile of a drug but also the efficiency of its downstream synthesis and characterization. 1-(Ethylsulfonyl)piperazine (CAS: 62937-96-6) has emerged as a highly versatile secondary amine building block. It is frequently utilized in the development of targeted covalent inhibitors, such as human tissue transglutaminase (hTG2) inhibitors[1], and dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management[2].

This guide objectively compares the analytical and physicochemical performance of this compound against its common structural alternatives—1-(Methylsulfonyl)piperazine and 1-Acetylpiperazine —with a specific focus on high-resolution 1H Nuclear Magnetic Resonance (NMR) spectral analysis.

Structural Context & Mechanistic Rationale

When designing a piperazine-based scaffold, researchers must choose an appropriate N-capping group. The choice between an ethylsulfonyl, methylsulfonyl, or acetyl group fundamentally alters the molecule's behavior in both biological assays and NMR characterization.

  • Sulfonamides vs. Amides (The Rotamer Effect): Amide bonds (e.g., in 1-Acetylpiperazine) possess significant partial double-bond character due to resonance. This restricts rotation around the C-N bond, often resulting in distinct rotamers that appear as broadened or duplicated peaks in a room-temperature 1H NMR spectrum. Conversely, the S-N bond in sulfonamides (e.g., this compound) is tetrahedral at the sulfur atom and lacks this partial double-bond character. This allows for rapid free rotation on the NMR timescale, yielding sharp, easily identifiable, and quantifiable peaks.

  • Ethyl vs. Methyl Sulfonyl: The substitution of a methyl group[3] for an ethyl group increases the lipophilicity (LogP) and introduces a specific steric vector. This is critical when probing the hydrophobic binding pockets of target enzymes, where the extra methylene unit can significantly enhance binding affinity through favorable Van der Waals interactions[1].

Substituent_Effects Root Piperazine N-Substituent Sub1 Ethylsulfonyl (this compound) Root->Sub1 Sub2 Methylsulfonyl (1-(Methylsulfonyl)piperazine) Root->Sub2 Sub3 Acetyl (1-Acetylpiperazine) Root->Sub3 Prop1 Free S-N Rotation Sharp NMR Peaks Higher Lipophilicity Sub1->Prop1 -SO2CH2CH3 Prop2 Free S-N Rotation Sharp NMR Peaks Lower Lipophilicity Sub2->Prop2 -SO2CH3 Prop3 Restricted C-N Rotation NMR Rotamers (Broad) Moderate Lipophilicity Sub3->Prop3 -COCH3

Logical relationship between piperazine N-substituents and their resulting physicochemical properties.

Comparative 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is defined by the strong electron-withdrawing nature of the sulfonyl group via inductive effects. This deshields the adjacent equatorial and axial protons on the piperazine ring, pushing them downfield relative to the protons adjacent to the free secondary amine.

Quantitative Chemical Shift Comparison

The following table summarizes the expected 1H NMR data (in CDCl3 at 400 MHz) for this compound compared to its primary alternatives.

Proton EnvironmentThis compound (δ ppm)1-(Methylsulfonyl)piperazine (δ ppm)1-Acetylpiperazine (δ ppm)MultiplicityIntegration
N-H (Piperazine) 1.60 - 1.801.60 - 1.801.60 - 1.80Broad Singlet (bs)1H
-CH3 (Substituent) 1.35 (t, J=7.4 Hz)2.78 (s)2.08 (s)Triplet / Singlet3H
-CH2- (Ethyl) 2.98 (q, J=7.4 Hz)N/AN/AQuartet (q)2H
Piperazine CH2 (N-Sub) 3.25 - 3.35 (m)3.15 - 3.25 (m)3.40 - 3.60 (m, rotamers)Multiplet (m)4H
Piperazine CH2 (N-H) 2.90 - 3.00 (m)2.90 - 3.00 (m)2.80 - 2.90 (m)Multiplet (m)4H

Causality of Spectral Differences:

  • The A2X3 Spin System: In this compound, the ethyl group creates a classic first-order coupling system. The methyl protons (-CH3) are split into a triplet by the adjacent methylene, while the methylene protons (-CH2-) are split into a quartet. This provides an unmistakable diagnostic signature absent in the methylsulfonyl alternative.

  • Resolution Superiority: Unlike 1-Acetylpiperazine, which exhibits complex, broadened multiplets between 3.40–3.60 ppm due to amide bond rotamers, this compound yields sharp, distinct multiplets for the piperazine ring. This makes it vastly superior for quantitative purity assessments (qNMR) during drug manufacturing.

Self-Validating Experimental Protocol for 1H NMR

To ensure absolute trustworthiness in structural characterization, the following step-by-step protocol employs a self-validating integration logic. If the final integration ratios deviate by more than ±5%, the sample must be flagged for impurities or incomplete deprotection.

Step 1: Sample Preparation
  • Weigh exactly 5.0–10.0 mg of this compound into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is chosen because the compound is highly soluble, and the non-polar environment minimizes proton exchange broadening on the piperazine N-H, allowing for better resolution.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Acquisition Parameters
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl3.

  • Shim the magnet (Z1, Z2, Z3) until the residual CHCl3 peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

Step 3: Processing & Internal Validation (The Self-Validating Check)
  • Apply a Fourier Transform (FT) and manually phase the spectrum (zero-order and first-order).

  • Perform a baseline correction (polynomial order 1 or 2).

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl3 peak to 7.26 ppm).

  • Validation Logic: Integrate the clean triplet at ~1.35 ppm (the ethyl -CH3 group) and manually set its value to 3.00 .

  • Proceed to integrate the remaining peaks. For a pure, structurally intact sample, the system must yield the following exact values:

    • Quartet at ~2.98 ppm: 2.00 ± 0.10

    • Combined Piperazine multiplets (2.90 - 3.35 ppm): 8.00 ± 0.15

NMR_Workflow A Sample Prep CDCl3 + TMS B Acquisition 400/600 MHz A->B C Processing Phase/Baseline B->C D Validation Set CH3 to 3.00 C->D

Workflow for 1H NMR acquisition and self-validating structural analysis of piperazine derivatives.

Conclusion

For drug development professionals synthesizing complex heterocycles, This compound offers a distinct advantage over acetylated alternatives due to its lack of amide rotamers, which simplifies both NMR characterization and target-binding kinetics. Furthermore, compared to its methylsulfonyl counterpart, the ethyl variant provides an easily identifiable A2X3 spin system in 1H NMR and an extended hydrophobic vector critical for occupying deep enzymatic pockets[1][2]. By utilizing the self-validating NMR protocol outlined above, researchers can ensure high-fidelity structural confirmation before advancing to downstream coupling reactions.

References

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Acta Pharmaceutica (2021). URL:[Link] (via SRCE)

  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase National Institutes of Health (NIH) - PubMed Central (2017). URL:[Link]

  • 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 PubChem Database (National Center for Biotechnology Information). URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Ethylsulfonyl Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, a profound understanding of molecular structure and behavior is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled insights into a molecule's weight, composition, and structural integrity through its fragmentation pattern. This guide provides an in-depth analysis of the mass spectrometric fragmentation of ethylsulfonyl piperazine, a moiety of growing interest in medicinal chemistry. We will explore its unique fragmentation pathways under electrospray ionization (ESI) and compare them with those of other common N-substituted piperazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for structural elucidation.

The Decisive Influence of the N-Sulfonyl Group

The fragmentation of the piperazine ring is fundamentally directed by the nature of its nitrogen substituents. While many N-substituted piperazines undergo predictable cleavages of the heterocyclic ring, the presence of an N-alkylsulfonyl group introduces a distinct and elegant fragmentation cascade. This guide will illuminate this unique pathway and contrast it with the more conventional fragmentation patterns of N-aryl and N-benzyl piperazines.

Our analysis will primarily focus on positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), a soft ionization technique that typically yields a protonated molecular ion ([M+H]⁺), which is then subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions.

The Dominant Fragmentation Pathway of Ethylsulfonyl Piperazine: A Cascade of Inductive Cleavage and Retro-Diels-Alder Reaction

For N-alkylsulfonyl piperazines, such as 1-(ethylsulfonyl)piperazine, a specific and highly characteristic fragmentation mechanism has been identified that often dominates the MS/MS spectrum. This pathway involves a sequential inductive cleavage followed by a retro-Diels-Alder (RDA) reaction, a mechanism that is not observed in piperazines with other common substituents.[1]

The process begins with the protonation of the unsubstituted nitrogen of the piperazine ring, which is the more basic site. Upon CID, the key event is the inductive cleavage of the N-S bond. This cleavage is facilitated by the electron-withdrawing nature of the sulfonyl group, which acts as a good leaving group. This initial step results in the formation of a six-membered cyclic ene intermediate and the neutral loss of ethylsulfinic acid. This intermediate then readily undergoes a retro-Diels-Alder reaction, leading to the formation of a stable, protonated imine and the neutral loss of butadiene.[1]

This unique fragmentation cascade provides a diagnostic signature for N-alkylsulfonyl piperazines. The presence of a product ion resulting from the combined loss of the alkylsulfinic acid and butadiene is a strong indicator of this structural motif.

Caption: Proposed fragmentation of ethylsulfonyl piperazine via inductive cleavage and RDA.

A Comparative Analysis: How Substituents Dictate Fragmentation

To fully appreciate the distinctiveness of the N-alkylsulfonyl fragmentation pathway, it is instructive to compare it with the fragmentation of piperazines bearing other common substituents, such as benzyl and phenyl groups.

N-Benzylpiperazines (e.g., 1-Benzylpiperazine, BZP)

In N-benzylpiperazines, the most characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium ion at m/z 91.[2][3] This pathway is often the most abundant in the MS/MS spectrum. Subsequent fragmentation of the piperazine ring itself can also occur, leading to ions at m/z 70 and m/z 56, but the m/z 91 ion is the diagnostic hallmark.[2]

Caption: Dominant fragmentation pathway of N-benzylpiperazine.

N-Phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine, mCPP)

For N-phenylpiperazines, the fragmentation is characterized by cleavages within the piperazine ring. Common fragment ions are observed at m/z 119, m/z 70, and m/z 56.[2] The ion at m/z 119 corresponds to the protonated phenylaziridine cation, formed through a rearrangement and cleavage of the piperazine ring. The ions at m/z 70 and m/z 56 arise from further fragmentation of the piperazine ring.[2]

Quantitative Data Summary

The following tables summarize the key fragment ions observed for ethylsulfonyl piperazine and its comparative counterparts. The relative abundances are illustrative and can vary with experimental conditions such as collision energy.

Table 1: Characteristic Fragment Ions of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed IdentityFragmentation Pathway
17969Protonated ImineInductive Cleavage followed by RDA

Table 2: Characteristic Fragment Ions of N-Substituted Piperazine Analogs

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Proposed Identity of Major Fragments
1-Benzylpiperazine (BZP)17791Tropylium Ion
1-(3-chlorophenyl)piperazine (mCPP)197/199154/156, 140, 119Cleavage products of the piperazine ring

Experimental Protocols

To facilitate the practical application of this guide, detailed step-by-step methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided below.

LC-MS/MS Analysis Protocol

This method is ideal for the analysis of ethylsulfonyl piperazine and its analogs in complex matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[4]

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[5]

    • Mobile Phase A: 0.1% formic acid in water.[4][5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[4][5]

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MS/MS Method:

      • Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion ([M+H]⁺).

      • Create a product ion scan method for the precursor ion of interest (e.g., m/z 179 for ethylsulfonyl piperazine).

      • Optimize the collision energy to achieve a good distribution of fragment ions. This is typically done by ramping the collision energy and observing the resulting fragmentation pattern.

cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation LC LC Separation SamplePrep->LC ESI ESI Source LC->ESI MS1 MS1 (Full Scan) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector

Caption: A typical workflow for LC-MS/MS analysis.

GC-MS Analysis Protocol

GC-MS is a viable alternative, particularly for volatile and thermally stable piperazine derivatives. Derivatization is often necessary to improve chromatographic performance.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a volatile solvent like methanol or acetonitrile.[6]

    • To enhance volatility and improve peak shape, derivatization of the secondary amine in the piperazine ring is recommended. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent.[6][7]

    • To the dried sample residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[7]

    • Heat the mixture at 70°C for 30 minutes.[7]

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).[7]

  • Chromatographic Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

    • Injector Temperature: 250°C.[6]

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[7][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[6]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: Set the mass scan range to cover the expected m/z values of the molecular ion and fragments (e.g., m/z 40-500).

Conclusion

The fragmentation pattern of ethylsulfonyl piperazine is distinguished by a unique sequential inductive cleavage and retro-Diels-Alder reaction, setting it apart from other N-substituted piperazines. This characteristic fragmentation provides a powerful diagnostic tool for the structural identification of this class of compounds. By understanding the influence of the N-substituent on the fragmentation pathway, researchers can more confidently and accurately elucidate the structures of novel piperazine-containing molecules. The experimental protocols provided herein offer a practical starting point for the analysis of these compounds, enabling robust and reliable characterization in a research and development setting.

References

  • BenchChem. (2025).
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • United Nations Office on Drugs and Crime (UNODC). (2013).
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • Maw, H., Teitelbaum, A. M., & Yu, H. (2021). A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. Rapid Communications in Mass Spectrometry, 35(16), e9131. Available at: [Link]

  • BenchChem. (2025).
  • Konieczna, L., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Available at: [Link]

Sources

Structural Elucidation Guide: Sulfonamide Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural elucidation of sulfonamide piperazine scaffolds using Infrared (IR) Spectroscopy. It is designed for analytical chemists and medicinal chemists requiring precise vibrational assignments for quality control and structural validation.

Executive Summary & Scaffold Analysis

Sulfonamide piperazines represent a critical pharmacophore in medicinal chemistry, bridging the electronic modulation of the sulfonamide group (


) with the solubility and binding properties of the piperazine ring.

While Nuclear Magnetic Resonance (NMR) confirms atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy is the superior method for:

  • Rapid Functional Verification: Instantly confirming the formation of the sulfonamide bond (

    
    ) and the integrity of the piperazine ring.
    
  • Solid-State Characterization: Distinguishing between polymorphs, which is critical for drug formulation but impossible with solution-state NMR.

This guide details the characteristic vibrational modes of this scaffold and compares the analytical performance of IR against Raman and NMR techniques.

Characteristic Peak Analysis: The Vibrational Fingerprint

The IR spectrum of a sulfonamide piperazine is dominated by the high-polarity sulfonyl group and the conformational vibrations of the piperazine ring.

Primary Diagnostic Bands

The following table synthesizes data for the


 motif.
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Sulfonyl (

)
Asymmetric Stretch (

)
1330 -- 1370 StrongPrimary Indicator. Often splits due to Fermi resonance or solid-state packing.
Sulfonyl (

)
Symmetric Stretch (

)
1150 -- 1180 StrongConfirmatory. Highly sensitive to the electronegativity of the

substituent.
Sulfonamide (

)
Stretching (

)
900 -- 950 MediumLinkage Proof. Indicates successful coupling of sulfonyl chloride with piperazine.
Piperazine Ring

Stretch (Aliphatic)
2800 -- 3000 MediumDistinct from aromatic

(

). Look for bands at

and

.[1]
Piperazine Ring

Stretch
1200 -- 1250 Med/StrongOften overlaps with

asymmetric bands; requires careful deconvolution.
Piperazine Ring Ring Breathing/Skeletal800 -- 1000 Weak/MedFingerprint region bands specific to the chair conformation of the ring.
Amine (

)
Stretching (

)
3200 -- 3400 Weak/BroadOnly present if the distal piperazine nitrogen is unsubstituted (

).
Mechanistic Insight: The Sulfonyl Shift

When synthesizing these derivatives from sulfonyl chlorides (


), monitoring the 

asymmetric stretch
is crucial.
  • Starting Material (

    
    ): 
    
    
    
    .
  • Product (Sulfonamide): Shifts to lower frequency (

    
    ) due to the resonance donation from the piperazine nitrogen lone pair into the 
    
    
    
    bond, which slightly weakens the
    
    
    bond order.

Comparative Analysis: IR vs. Alternatives

To objectively evaluate IR spectroscopy's performance, we compare it with Raman and NMR for this specific chemical class.

Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Sulfonamide Detection Superior. The highly polar

bond absorbs IR strongly.
Inferior.

is a weak Raman scatterer.
Indirect. Inferred from adjacent proton shifts; no direct signal.
Piperazine Backbone Good.

and

bands are visible.[1][2][3][4][5][6][7]
Superior. Symmetric ring vibrations are Raman active and very intense.Definitive. Exact proton counting and connectivity.
Polymorph ID Excellent. Sensitive to crystal lattice packing forces.Excellent. Complementary lattice modes (

).
N/A. (Unless Solid-State NMR is used).
Sample Prep Fast (ATR). Non-destructive.Zero prep. Non-contact.Slow. Requires deuterated solvents.
Water Interference High (OH bands mask

).
Low (Water is a weak scatterer).Low (Solvent dependent).

Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR), the modern standard for solid pharmaceuticals, ensuring high throughput and reproducibility.

Workflow Diagram

IR_Workflow Start Sample Isolation Prep Drying (Remove H2O/Solvent) Start->Prep Vacuum Oven Background Background Scan (Air/Crystal) Prep->Background Clean Crystal Acquisition Sample Scan (ATR Mode) Background->Acquisition Apply Pressure Validation Peak Validation (1350/1160 cm⁻¹) Acquisition->Validation Auto-Baseline Decision Pass/Fail? Validation->Decision Decision->Start Fail (Wet/Impure)

Figure 1: Validated workflow for FTIR acquisition of sulfonamide piperazine derivatives.

Step-by-Step Methodology
  • System Validation (Pre-Scan):

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 16–32 scans,

      
       resolution).
      
    • Self-Check: Ensure the background shows characteristic

      
       doublet (
      
      
      
      ) and minimal water vapor noise.
  • Sample Preparation:

    • Critical Step: Dry the sulfonamide piperazine derivative in a vacuum oven at

      
       for 2 hours.
      
    • Reasoning: Piperazines are hygroscopic. Retained moisture appears as a broad band at

      
      , which can be mistaken for an 
      
      
      
      stretch or mask it.
  • Acquisition:

    • Place

      
       of powder on the crystal.
      
    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Scan range:

      
      .[6]
      
  • Data Processing & Validation:

    • Apply Baseline Correction (Rubberband method).

    • Normalization: Normalize the strongest peak (usually

      
       asymmetric at 
      
      
      
      ) to 1.0 absorbance units for comparison.
    • Validation Check: If the peak at

      
       (solvent/water bending) is 
      
      
      
      of the
      
      
      peak, re-dry the sample.

Logic of Structural Assignment

When analyzing an unknown derivative, follow this logic flow to confirm the structure.

Assignment_Logic Input Unknown Spectrum CheckSO2 Check 1330-1370 & 1150-1180 (Strong Bands?) Input->CheckSO2 Result_Sulf Sulfonamide Confirmed CheckSO2->Result_Sulf Yes CheckNH Check 3200-3400 (Broad Band?) Result_Sec Free Piperazine NH Present CheckNH->Result_Sec Yes Result_Sub N-Substituted Piperazine CheckNH->Result_Sub No CheckCH Check 2800-3000 (Aliphatic C-H?) CheckCH->CheckNH Yes (Piperazine Core) Result_Sulf->CheckCH

Figure 2: Decision logic for spectral interpretation.

Common Pitfalls & Troubleshooting
  • The "Sulfonic Acid" Confusion: If the

    
     bands appear broad and shifted to 
    
    
    
    , the sulfonamide bond may have hydrolyzed to a sulfonic acid (
    
    
    ).
  • Salt Formation: Many piperazines are isolated as HCl salts. This causes the

    
     stretch to broaden significantly and shift to 
    
    
    
    (ammonium band), obscuring the
    
    
    region. Solution: Neutralize a small aliquot with
    
    
    , extract, and run the free base.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general organic functional group assignments).
  • Uno, T., Machida, K., & Hanai, K. (1963).[8] Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704–708.[8] Link

  • BenchChem. (2025).[9] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem Technical Guides. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Tanaka, Y., & Tanaka, Y. (1965). Infrared Absorption Spectra of Organic Sulfur Compounds: Studies on S-N Stretching Bands. Chemical and Pharmaceutical Bulletin, 13(4), 399-405. Link

Sources

Comparative Guide: Crystal Structure & XRD Analysis of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization protocol for 1-(Ethylsulfonyl)piperazine , contrasting it with its primary structural analog, 1-(Methylsulfonyl)piperazine .[1]

Executive Summary & Chemical Context

This compound (CAS: 62937-96-6) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals.[1] It serves as a lipophilic modulator in drug design, often replacing the more rigid 1-(methylsulfonyl)piperazine to fine-tune the physicochemical properties (LogP, solubility) of a drug candidate.[1]

This guide compares the solid-state characteristics of the ethyl derivative against the industry-standard 1-(Methylsulfonyl)piperazine .[1] While the methyl analog is known for its high-melting compact crystal lattice, the ethyl variant introduces steric flexibility that significantly alters crystal packing, melting point, and solubility profiles.[1]

Chemical Identity Profile
FeatureTarget: this compound Alternative: 1-(Methylsulfonyl)piperazine
CAS Number 62937-96-6 55276-43-2
Molecular Formula C₆H₁₄N₂O₂SC₅H₁₂N₂O₂S
Mol.[1][2][3][4][5][6][7][8][9] Weight 178.25 g/mol 164.23 g/mol
Melting Point 69–72 °C (Lower stability)99–101 °C (Higher stability)
Physical Form Crystalline Solid / White PowderCrystalline Solid / Needles
Primary Utility Lipophilic side-chain modulationStandard polar sulfonamide linker

Comparative Crystal Structure Analysis

The introduction of the ethyl group disrupts the efficient packing seen in the methyl analog.[1] Below is the comparative crystallographic data. Note that while the methyl analog is fully characterized in the literature, the ethyl analog often requires de novo characterization in specific salt forms.[1]

A. The Benchmark: 1-(Methylsulfonyl)piperazine

The methyl analog crystallizes in a monoclinic system with high symmetry, facilitated by the small sulfonyl substituent allowing a chair conformation of the piperazine ring.[1]

  • Space Group: Monoclinic,

    
     (or 
    
    
    
    depending on polymorph)[1]
  • Packing Motif: The molecules form a 3D hydrogen-bonded network involving N–H[1]···O=S interactions.

  • Key Structural Feature: The S–N bond adopts an equatorial orientation relative to the piperazine ring to minimize 1,3-diaxial interactions.[1]

B. The Target: this compound

The ethyl chain adds rotational freedom, typically lowering the melting point by ~30°C and inducing a lattice expansion.[1]

  • Predicted Space Group: Monoclinic

    
     (Common for flexible sulfonamides).[1]
    
  • Lattice Perturbation: The unit cell volume (

    
    ) is expected to increase by approximately 20–25 ų relative to the methyl analog due to the extra methylene group (
    
    
    
    ).[1]
  • XRD Signature: In Powder X-Ray Diffraction (PXRD), this lattice expansion results in a shift of low-angle peaks to lower 2

    
     values  compared to the methyl analog.[1]
    
Table 1: Crystallographic Parameters (Comparative Baseline)

Data for the methyl analog serves as the reference standard for validating the ethyl structure.[1]

Parameter1-(Methylsulfonyl)piperazine (Ref)This compound (Expected)
Crystal System MonoclinicMonoclinic
Space Group


a (Å) ~6.02~6.20 - 6.50 (Expansion)
b (Å) ~9.11~9.20 - 9.50
c (Å) ~7.98~8.50 - 9.00 (Elongation)

(°)
100.7°95 - 105°
Z (Molecules/Cell) 24

Experimental Protocol: Synthesis & Characterization

To obtain high-quality crystals for XRD, a slow, controlled crystallization is required to organize the flexible ethyl chain.[1]

Workflow Diagram

The following diagram outlines the critical path from crude synthesis to validated crystal structure.

G Start Crude this compound Purification Acid-Base Extraction (Remove unreacted Piperazine) Start->Purification Crystallization Recrystallization (Solvent: EtOAc/Hexane 1:3) Purification->Crystallization Slow Evaporation Check Check Crystallinity Crystallization->Check SCXRD Single Crystal XRD (Mo Kalpha Radiation) Check->SCXRD Single Crystal Found PXRD Powder XRD (Phase ID & Purity) Check->PXRD Polycrystalline Powder DataRed Data Reduction & Structure Solution (SHELXT) SCXRD->DataRed PXRD->DataRed Rietveld Refinement Final CIF File Generation & Packing Analysis DataRed->Final

Caption: Workflow for the isolation and structural determination of sulfonyl piperazines.

Step-by-Step Methodology
1. Synthesis (Sulfonylation)[1][6][10]
  • Reagents: Piperazine (anhydrous, 5.0 eq), Ethanesulfonyl chloride (1.0 eq), DCM (Solvent).[1]

  • Procedure: Add ethanesulfonyl chloride dropwise to a solution of excess piperazine at 0°C. The excess piperazine acts as a scavenger for the HCl byproduct.[1]

  • Causality: Using stoichiometric base (TEA) often leads to bis-sulfonylation.[1] Excess piperazine ensures the mono-substituted product is favored.[1]

2. Crystallization (The Critical Step)[1]
  • Solvent System: Ethyl Acetate / Hexane (1:3 v/v).[1]

  • Technique: Dissolve the crude solid in minimal hot EtOAc. Add Hexane until slightly turbid. Allow to stand at 4°C for 48 hours.

  • Target Morphology: Colorless blocks or prisms.[1] (Needles often indicate rapid precipitation and poor diffraction quality).[1]

3. XRD Data Collection
  • Instrument: Bruker APEX or equivalent diffractometer.

  • Temperature: 100 K (Cryogenic cooling is mandatory for the ethyl derivative to reduce thermal motion of the flexible ethyl tail).[1]

  • Radiation: Mo K

    
     (
    
    
    
    Å).[1]

Data Interpretation & Validation

When analyzing the XRD data of this compound, use the following validation metrics to ensure the structure is correct and distinct from the methyl analog.

A. Bond Length Diagnostics

The sulfonyl geometry is rigid.[1] Deviations from these values indicate disorder or incorrect refinement.[1]

  • S=O Bond: 1.42 – 1.44 Å (Standard sulfonamide double bond).[1]

  • S–N Bond: 1.60 – 1.63 Å.[1]

  • C–S Bond: 1.75 – 1.78 Å.[1]

B. Hydrogen Bonding Analysis

Unlike the methyl analog, the ethyl derivative may show weaker intermolecular H-bonding due to steric interference.[1]

  • Donor: N(4)–H (Piperazine amine).[1]

  • Acceptor: O=S (Sulfonyl oxygen of neighbor).[1]

  • Metric: Look for N···O distances < 3.0 Å.[1] If distances are > 3.2 Å, the packing is driven by van der Waals forces (alkyl chain stacking) rather than H-bonds, explaining the lower melting point (70°C vs 100°C).[1]

C. PXRD Fingerprint

To quickly distinguish the Ethyl product from the Methyl alternative without growing a single crystal, compare the


 peaks (Cu K

source):
  • Methyl Analog: Prominent peaks at higher angles (more compact cell).[1]

  • Ethyl Analog: Expect a characteristic low-angle peak shift (e.g., a primary reflection shifting from ~10.5° to ~9.8°

    
    ) corresponding to the elongation of the unit cell axis.[1]
    

References

  • Comparative Crystal Data (Methyl Analog): Fun, H. K., et al. "4-(Methylsulfonyl)piperazin-1-ium chloride."[1] Acta Crystallographica Section E (2011).[1] Available at: [Link]

  • General Piperazine Sulfonamide Synthesis:Synthesis and characterization of sulfonyl piperazine derivatives. Journal of Molecular Structure. (General Reference for methodology).
  • Crystallographic Standards: Cremer, D. & Pople, J. A. (1975).[1] "General definition of ring puckering coordinates." J. Am. Chem. Soc.[1] 97, 1354–1358.[1] (Standard for defining the piperazine chair conformation).

Sources

Pharmacokinetic profile comparison of piperazine sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth pharmacokinetic (PK) comparison of piperazine sulfonamide analogs, specifically focusing on their optimization as 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibitors.

This analysis draws directly from pivotal medicinal chemistry campaigns (e.g., Xiang et al., J. Med. Chem. 2008 and Su et al., Mol.[1] Cell. Endocrinol. 2009) to illustrate how structural modifications within this chemical class translate to quantifiable changes in metabolic stability and oral bioavailability.

Application: Optimization of 11


-HSD1 Inhibitors for Metabolic Syndrome
Content Level:  Advanced (Lead Optimization Phase)

Executive Summary

Piperazine sulfonamides represent a privileged scaffold in drug discovery, particularly for targets requiring a rigid linker between two hydrophobic domains, such as 11


-HSD1  (metabolic disease) and CCR4  (chemokine antagonism). However, the piperazine ring is a known "metabolic soft spot," often susceptible to rapid N-oxidation or 

-carbon hydroxylation by cytochrome P450 enzymes (CYP3A4/2D6).

This guide compares the pharmacokinetic performance of Early Generation Leads (e.g., Compound 5a) against Optimized Candidates (e.g., Compounds 13q, 13u) . The data demonstrates how strategic substitution on the piperazine nitrogen and the aryl sulfonamide core can reduce intrinsic clearance (


) and enhance oral bioavailability (

) from <5% to >50%.

Structural Context & Mechanism

The piperazine sulfonamide scaffold typically consists of three pharmacophoric elements:

  • Aryl Sulfonamide Moiety: Provides H-bond acceptor capability and hydrophobic interactions.

  • Piperazine Linker: A rigid spacer that dictates the vector of the substituents.

  • Distal Aryl/Heteroaryl Group: Often targets the lipophilic pocket of the enzyme.

Metabolic Liability Diagram

The following diagram illustrates the primary metabolic pathways affecting this scaffold and the logic behind the optimization.

MetabolicPathways cluster_legend Optimization Logic Parent Piperazine Sulfonamide (Parent Drug) NOx N-Oxide Metabolite (Inactive/Excreted) Parent->NOx CYP450 (N-Oxidation) AlphaOH α-Hydroxy Metabolite (Unstable) Parent->AlphaOH CYP450 (C-Hydroxylation) Stable Sterically Shielded Analog (Low Clearance) Parent->Stable Medicinal Chemistry (e.g., Methylation, F-substitution) RingOpen Ring Opening (Dealkylation) AlphaOH->RingOpen Spontaneous Rearrangement

Caption: Metabolic fate of the piperazine ring. Unsubstituted nitrogens are prone to N-oxidation, while


-carbons are sites for oxidative dealkylation. Optimization involves steric blocking or reducing electron density.

Comparative Pharmacokinetic Data

The table below synthesizes experimental data from rat PK studies (Sprague-Dawley, Male). It contrasts a typical Early Lead (high lipophilicity, unsubstituted piperazine) with Optimized Analogs (polar capping or steric hindrance).

Table 1: PK Parameters in Male Rats (IV 1-2 mg/kg, PO 5-10 mg/kg)

ParameterSymbolEarly Lead (Cmpd 5a)Optimized Analog (Cmpd 13q)Optimized Analog (Cmpd 13u)Performance Shift
Clearance

(L/h/kg)
4.5 - 6.00.8 - 1.20.5 - 0.9>5-fold Reduction (Improved stability)
Volume of Dist.

(L/kg)
10.52.11.8Reduced (Less tissue sequestration)
Half-Life

(h)
0.83.54.2Extended (Supports QD dosing)
Bioavailability

(%)
< 5%48%62%Major Enhancement
Microsomal Stability

(min)
< 10> 60> 120High Metabolic Stability

Data Source: Synthesized from Xiang et al., J. Med. Chem. 2008 and related SAR studies on 11


-HSD1 inhibitors [1, 2].[2][3][4]
Analysis of Performance
  • High Clearance in Lead: The Early Lead exhibited blood clearance exceeding hepatic blood flow (high extraction ratio), indicating significant extra-hepatic metabolism or rapid biliary excretion.

  • Optimization Strategy: Compound 13q incorporates a polar group (e.g., sulfonamide or amide cap) on the distal piperazine nitrogen. This lowers the LogD (lipophilicity), reducing affinity for CYP enzymes and limiting volume of distribution (

    
    ), which keeps the drug in the central compartment and improves exposure.
    

Experimental Protocols

To replicate these profiles or evaluate new analogs, the following self-validating protocols are recommended.

A. In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) to predict in vivo hepatic clearance.
  • Preparation: Thaw pooled Rat Liver Microsomes (RLM) (e.g., BD Gentest) on ice.

  • Reaction Mix: Prepare a master mix containing:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Microsomes (0.5 mg/mL final protein conc.)

    • Test Compound (1

      
      M final conc., <0.1% DMSO).
      
  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    
B. In Vivo Pharmacokinetic Study (Rat)

Objective: Determine


, 

, and

in a whole-body system.
  • Animals: Male Sprague-Dawley rats (250–300 g), cannulated (jugular vein) for serial blood sampling.

  • Formulation:

    • IV Group: 5% DMSO / 10% Solutol HS-15 / 85% Saline (Solution, 1 mg/kg).

    • PO Group: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension, 5 mg/kg).

  • Dosing: Administer IV bolus or PO gavage.

  • Sampling: Collect blood (0.2 mL) into EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

  • Processing: Centrifuge at 4°C to harvest plasma. Store at -80°C.

  • Bioanalysis: Protein precipitation with Acetonitrile (1:3 ratio). Analyze via LC-MS/MS (MRM mode).

  • Data Analysis: Use Non-compartmental Analysis (NCA) via WinNonlin or Phoenix.

Workflow Visualization

The following diagram outlines the iterative optimization cycle used to achieve the profiles described above.

PK_Workflow Design Structure Design (Scaffold Decoration) Synth Synthesis (Piperazine Sulfonylation) Design->Synth InVitro In Vitro Screen (Microsomal Stability) Synth->InVitro Decision T1/2 > 30 min? InVitro->Decision InVivo In Vivo PK (Rat) (IV/PO Cassette) Decision->InVivo Yes Fail Discard / Redesign (Identify Metabolites) Decision->Fail No InVivo->Fail High Clearance Candidate Lead Candidate (13q / 13u) InVivo->Candidate F > 30% Fail->Design Feedback Loop

Caption: The DMTA (Design-Make-Test-Analyze) cycle. Only compounds passing the microsomal stability gate proceed to in vivo PK, conserving animal resources.

References

  • Xiang, J., Wan, Z. K., Li, H. Q., et al. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. Journal of Medicinal Chemistry, 51(14), 4068–4071.[2]

  • Su, X., Vicker, N., Trusselle, M., et al. (2009). Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Molecular and Cellular Endocrinology, 301(1-2), 169-173.[1]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[5] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-b]pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6(4), 257-263.[5]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021).[6] Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643.[6]

Sources

Validating 1-(Ethylsulfonyl)piperazine structure using 13C NMR

Validating this compound Structure via NMR

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Strategic Rationale

In drug development, this compound serves as a critical linker and scaffold. While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (

Why


 NMR is the Gold Standard for this Validation:
  • Resolution of Ring Symmetry: Unlike

    
     NMR, where ring protons often appear as broadened multiplets due to chair-chair interconversion, 
    
    
    NMR provides distinct, sharp singlets for chemically equivalent carbons.
  • differentiation of Electronic Environments: It definitively distinguishes between the

    
    -alkyl (amine) and 
    
    
    -sulfonyl (sulfonamide) environments, a common ambiguity in synthesis.
  • Solvent Independence: Carbon shifts are less susceptible to concentration-dependent shifting compared to labile amine protons in

    
     NMR.
    

Structural Analysis & Predicted Shifts

Before experimental acquisition, a theoretical framework must be established.[1] The molecule possesses a plane of symmetry along the

Carbon Environment Breakdown

We expect 4 distinct carbon signals for the pure compound.

LabelCarbon TypeChemical EnvironmentPredicted Shift (

, ppm)
Diagnostic Feature
C1 Methyl (

)
Terminal ethyl group7.0 – 9.0 Highly shielded; diagnostic of ethyl chain terminus.
C2 Methylene (

)

-position to Sulfonyl (

)
44.0 – 46.0 Deshielded by sulfone, but distinct from

-ethyl (

ppm).
C3 Ring Methylene (

)
Piperazine C2/C6 (

to Sulfonamide)
45.5 – 46.5 Electron-deficient due to

induction.
C4 Ring Methylene (

)
Piperazine C3/C5 (

to Amine)
46.5 – 47.5 Close to C3 but chemically distinct; often slightly downfield in free amines.

Note: The exact order of C3 and C4 may invert depending on the solvent (CDCl


 vs. DMSO-

) and pH, but the presence of two distinct ring signals is the pass/fail criterion for the piperazine core integrity.

Experimental Protocol: The Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this standardized protocol. This workflow is designed to minimize relaxation artifacts and maximize signal-to-noise ratio (S/N).

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (Dimethyl sulfoxide-
    
    
    ) over CDCl
    
    
    .
    • Reasoning: Piperazine derivatives can aggregate in non-polar solvents. DMSO disrupts hydrogen bonding, sharpening the signals for the ring carbons.

  • Concentration: Prepare a 30–50 mg/mL solution.

    • Reasoning:

      
       has 1.1% natural abundance.[2] High concentration reduces scan time significantly.
      
  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates (e.g., catalyst residues) that cause line broadening.

Step 2: Instrument Parameters (400 MHz or higher recommended)[3]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Causality: The quaternary nature of the sulfonyl group doesn't affect relaxation here (no quaternary carbons in backbone), but efficient relaxation of the methyl group ensures accurate integration if needed.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for clear S/N > 50:1.

  • Temperature: 298 K (25°C).

Step 3: Validation Logic (DOT Visualization)

The following diagram illustrates the decision matrix for validating the structure based on spectral data.

GStartAcquire 13C NMR Spectrum(DMSO-d6)CheckCountCount Distinct Peaks(Expected: 4 signals)Start->CheckCountDecisionCountPeak Count?CheckCount->DecisionCountAnalyzeRegionAnalyze Chemical ShiftsDecisionCount->AnalyzeRegion= 4 PeaksFail_ImpurityFAIL: Impurity/Mixture(Check Synthesis)DecisionCount->Fail_Impurity> 4 PeaksDecisionCount->Fail_Impurity< 4 PeaksCheckEthylEthyl Signals Present?(~8 ppm & ~45 ppm)AnalyzeRegion->CheckEthylCheckRingRing Signals Present?(Two peaks ~45-47 ppm)CheckEthyl->CheckRingYesFail_AnalogFAIL: Wrong Analog(e.g., N-Ethylpiperazine)CheckEthyl->Fail_AnalogNo (Shift Mismatch)PassVALIDATED STRUCTUREThis compoundCheckRing->PassYesCheckRing->Fail_AnalogNo (Single Peak?)

Figure 1: Decision tree for structural validation of this compound. This logic gate ensures no false positives from symmetric impurities.

Comparative Analysis: NMR vs. Alternatives

This section objectively compares

Comparison 1: vs. Proton ( ) NMR
Feature

NMR

NMR
Advantage
Ring Resolution Poor. Piperazine protons often appear as broad singlets or overlapping triplets due to fluxional behavior.Excellent. Distinct sharp lines for

-sulfonamide vs.

-amine carbons.

confirms the asymmetry introduced by the mono-sulfonyl group.
Quantification High (Integral based).Low (Relaxation dependent).

is better for purity %,

is better for identity.
Solvent Effect High. NH protons shift or disappear (exchange).Low. Carbon backbone is stable.

validates the skeleton regardless of labile proton exchange.
Comparison 2: vs. Structural Analogs (The "Ethyl" Test)

A common synthetic error is the formation of N-Ethylpiperazine (alkylation) instead of this compound (sulfonylation).

  • This compound (Target):

    • Ethyl

      
       shift: ~45 ppm .
      
    • Mechanism: The sulfonyl group (

      
      ) is electron-withdrawing but bulky, shielding the 
      
      
      -carbon relative to an amine.
  • N-Ethylpiperazine (Impurity):

    • Ethyl

      
       shift: ~52 ppm .
      
    • Mechanism: The amine nitrogen deshields the

      
      -carbon more significantly in alkyl chains.
      

Data Support: Experimental data from similar sulfonyl-piperazines (e.g., 1-(Methylsulfonyl)piperazine) confirms the ring carbons resonate in the 45–47 ppm window, whereas alkyl-piperazines show a wider dispersion (50–60 ppm) for

Troubleshooting & Common Pitfalls

Issue: "I see 6 carbon signals instead of 4."
  • Diagnosis: You likely have the bis-substituted product: 1,4-bis(ethylsulfonyl)piperazine.

  • Verification: Check the intensity of the ring carbons.[3][4][5] If the symmetry is broken differently or if the molecule is locked in a specific conformation due to steric hindrance (rare for ethyl), you might see peak doubling. However, 1,4-bis(ethylsulfonyl)piperazine is symmetric and would typically show fewer or shifted signals.

  • More likely: You have a mixture of Mono- and Bis-product. The Bis-product will show a simplified spectrum but with integration mismatches in

    
     NMR.
    
Issue: "The ring carbons appear as a single peak."
  • Diagnosis: Coincidental overlap (Isochrony).

  • Solution: Change solvent from DMSO-

    
     to CDCl
    
    
    or Methanol-
    
    
    . The change in polarity often resolves the
    
    
    -amine and
    
    
    -sulfonamide carbons.

References

  • Hoye, T. R., et al. (2014).

    
     and 
    
    
    ) NMR chemical shifts. Nature Protocols. Retrieved February 28, 2026, from [Link]
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 28, 2026, from [Link]

Bioisosteric Replacement of the Ethylsulfonyl Moiety in Piperazine Scaffolds: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethylsulfonyl piperazine motif (


) is a prevalent pharmacophore in medicinal chemistry, frequently employed in GPCR ligands (e.g., 5-HT antagonists) and kinase inhibitors to modulate lipophilicity and metabolic stability. However, the ethylsulfonyl group often presents liabilities: it is a strong hydrogen bond acceptor (HBA) with no donor capacity, and the ethyl chain can be a site of metabolic soft-spot oxidation (CYP450-mediated hydroxylation).

This guide evaluates three primary bioisosteric replacements for the ethylsulfonyl group: Sulfoximines , Oxetanes , and Fluorinated Sulfones . We analyze their impact on physicochemical properties (


, LogD), metabolic clearance (

), and synthetic accessibility.

The Rationale: Why Replace Ethylsulfonyl?

The sulfone group (


) is a rigid, polar, electron-withdrawing functionality. The ethyl substituent specifically adds lipophilicity (increasing LogP by ~0.5–1.0 units vs. methyl) but introduces rotatable bonds and metabolic susceptibility.

Core Challenges with Ethylsulfonyl Piperazines:

  • Solubility: High crystallinity and moderate lipophilicity can limit aqueous solubility.

  • Permeability: The high polarity of the sulfone oxygens (PSA ~34 Ų) can hamper blood-brain barrier (BBB) penetration if not balanced.

  • Metabolism: The

    
    - and 
    
    
    
    -carbons of the ethyl chain are prone to oxidative dealkylation or hydroxylation.

Comparative Analysis of Bioisosteres

Candidate A: The Sulfoximine ( )

The "Chiral Chameleon" – Direct Atom Swap

The sulfoximine is the mono-aza analogue of the sulfone. By replacing one oxygen with an imine (


), it introduces a hydrogen bond donor (HBD) and a chiral center at the sulfur atom.
  • Key Advantage: Adds an H-bond donor vector without significantly changing steric bulk.

  • Physicochemical Shift: slightly lower LogD; increased water solubility due to H-bonding capacity.

  • Metabolic Stability: Generally higher than sulfones.[1] The

    
     group can be further functionalized (e.g., 
    
    
    
    -cyano,
    
    
    -methyl) to tune
    
    
    .
Candidate B: The Oxetane (3,3-Disubstituted)

The "Polarity/Solubility" Swap

Replacing the entire sulfonyl-ethyl group with an oxetane ring (often attached directly to the piperazine or via a linker) drastically alters the electronic landscape.

  • Key Advantage: Massive reduction in lipophilicity (LogD) while maintaining metabolic stability. The oxetane oxygen acts as a weak HBA.

  • Physicochemical Shift: Significant solubility improvement; reduction in hERG liability (often associated with basic piperazines).

Candidate C: The Difluoroethyl Sulfone ( )

The "Metabolic Blocker"

Fluorination of the ethyl chain prevents metabolic oxidation at the


-position and modulates the 

of the piperazine nitrogen via strong electron-withdrawing effects.
  • Key Advantage: Blocks metabolic soft spots; increases lipophilicity (C-F vs C-H).

  • Physicochemical Shift: Lowers piperazine basicity (reducing phospholipidosis risk).

Performance Data: Head-to-Head Comparison

The following data aggregates structure-activity relationship (SAR) trends observed in kinase inhibitor optimization (e.g., CDK inhibitors) and GPCR ligands where sulfone-to-sulfoximine transitions were executed.

Table 1: Physicochemical & Metabolic Profile of Ethylsulfonyl Replacements

PropertyEthylsulfonyl (

)
Sulfoximine (

)
Oxetane Analog Difluoro-Sulfone (

)
H-Bond Donor 01 (Tunable)00
H-Bond Acceptor 2112

LogD

Reference (0.0)-0.3 to -0.8 (More Polar)-1.5 to -2.0 (High Sol)+0.2 to +0.5 (Lipophilic)
Solubility ModerateHighVery HighLow/Moderate
Metabolic Stability Low (Ethyl oxidation)High (Stable Core)High (Blocked)Very High (Blocked)
Chirality AchiralChiral (S) - MixtureAchiralAchiral
Permeability (

)
HighModerateModerate/HighHigh

Critical Insight: In the optimization of the pan-CDK inhibitor Roniciclib, replacing the sulfonamide/sulfone motif with a sulfoximine improved thermodynamic solubility by >5-fold and reduced efflux ratios significantly (Lücking et al., 2017).

Decision Logic for Bioisostere Selection

Use this logic flow to select the appropriate replacement based on your lead compound's specific liability.

Bioisostere_Selection Start Problem: Ethylsulfonyl Piperazine Liability Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency / H-Bonding? Start->Issue_Potency Sol_Oxetane Select: Oxetane (Drastic LogD reduction) Issue_Solubility->Sol_Oxetane Reduce Lipophilicity Metab_Fluoro Select: Difluoroethyl Sulfone (Block metabolic soft spot) Issue_Metab->Metab_Fluoro Block Oxidation Potency_Sulfox Select: Sulfoximine (New H-bond Donor + Chiral Vector) Issue_Metab->Potency_Sulfox Rigidify/Polarize Issue_Potency->Potency_Sulfox Add H-Bond Donor

Figure 1: Strategic decision tree for replacing ethylsulfonyl groups based on specific ADME/Tox liabilities.

Experimental Protocol: Sulfoximine Synthesis

Methodology for converting Sulfoxide to NH-Sulfoximine

The most robust route to synthesize the ethylsulfoximine bioisostere from a piperazine-sulfoxide precursor is the metal-free imination using hypervalent iodine. This protocol avoids harsh conditions (like sodium azide/sulfuric acid) and is tolerant of basic piperazine nitrogens.

Protocol: One-Pot NH-Transfer

Reaction Type: Electrophilic NH Transfer Precursor: Ethyl Piperazine Sulfoxide (intermediate)

  • Reagents Preparation:

    • Substrate: 1.0 eq Ethyl Piperazine Sulfoxide.

    • Nitrogen Source: 2.0 eq Ammonium Carbamate (

      
      ).
      
    • Oxidant: 1.5 eq (Diacetoxyiodo)benzene (PIDA/PhI(OAc)

      
      ).
      
    • Solvent: Methanol (MeOH).[2][3]

  • Step-by-Step Workflow:

    • Step 1: Dissolve the sulfoxide substrate in MeOH (0.1 M concentration) in a round-bottom flask open to air (no inert atmosphere required).

    • Step 2: Add Ammonium Carbamate in one portion.

    • Step 3: Add PhI(OAc)

      
       slowly over 5 minutes at room temperature (25°C).
      
    • Step 4: Stir the reaction mixture for 2–4 hours. Monitor by LC-MS for the appearance of the [M+15] peak (NH addition, -2H oxidation is net +15 mass shift from sulfoxide? Correction: Sulfoxide (S=O) to Sulfoximine (S(O)=NH) is a mass change of +15 Da (NH)).

    • Step 5 (Workup): Remove solvent under reduced pressure.[4] Redissolve residue in DCM and wash with saturated NaHCO

      
      .
      
    • Step 6 (Purification): Flash column chromatography (DCM/MeOH gradient). Note: Sulfoximines are polar; use up to 10% MeOH.

  • Validation Check:

    • NMR: Look for the disappearance of the sulfoxide chirality influence (if racemic) or diastereomeric splitting. The NH proton is often broad/exchangeable.

    • Chiral Separation: The product will be a racemic mixture of sulfur enantiomers (

      
      ). Separation via Chiral SFC is mandatory  for biological evaluation, as the enantiomers often exhibit >100-fold potency differences.
      

Synthetic_Pathway Sulfide Piperazine Sulfide (-S-Et) Sulfoxide Sulfoxide (-S(=O)-Et) Sulfide->Sulfoxide mCPBA (1.0 eq) or H2O2 Sulfoximine NH-Sulfoximine (-S(=O)(=NH)-Et) Sulfoxide->Sulfoximine NH2CO2NH4 PhI(OAc)2, MeOH Resolution Chiral SFC (Enantiomer Separation) Sulfoximine->Resolution Critical Step

Figure 2: Synthetic workflow for accessing enantiopure sulfoximines from sulfide precursors.

Mechanistic Implications of Replacement

When replacing


 with 

:
  • Geometry: The tetrahedral geometry of sulfur is preserved. The bond angles of

    
     and 
    
    
    
    in sulfoximines closely mimic the
    
    
    of sulfones.
  • Electrostatics: The sulfoximine nitrogen is basic (

    
     of conjugate acid ~2–3), but the group itself is generally neutral at physiological pH. However, the 
    
    
    
    is a competent H-bond donor.
  • Binding Pocket Interactions:

    • Sulfone: Accepts 2 H-bonds.[1]

    • Sulfoximine: Accepts 1 H-bond (O), Donates 1 H-bond (NH).

    • Consequence: If the sulfone oxygens were only accepting H-bonds from solvent, the replacement is low-risk. If they were interacting with a backbone amide NH, the sulfoximine might lose affinity unless the NH can find a new partner (e.g., a backbone carbonyl).

References

  • Lücking, U. et al. (2017).[2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[5] Angewandte Chemie International Edition.[4] Link

  • Bull, J. A., & Luisi, R. (2016).[2] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides.[2][6] Chemistry - A European Journal.[7] Link

  • Meanwell, N. A. (2022).[8] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.[8][9][10] Journal of Agricultural and Food Chemistry.[8][9] Link

  • Chanthamath, S. et al. (2016). Stereoselective Synthesis of Sulfoximines.[6][7] Chemical Reviews.[4][7] Link

  • Scott, J. S. et al. (2013). Oxetanes as Versatile Elements in Drug Discovery.[11][12] Journal of Medicinal Chemistry.[7] Link

Sources

A Comparative Guide to Elemental Analysis for the Verification of 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards for the verification of 1-(Ethylsulfonyl)piperazine, a crucial compound in pharmaceutical development. For researchers, scientists, and drug development professionals, ensuring the precise elemental composition and purity of such molecules is paramount for safety, efficacy, and regulatory compliance. This document delves into the "why" behind experimental choices, offering a self-validating framework for robust analytical protocols.

The empirical formula for this compound is C6H14N2O2S, with a molecular weight of 178.25 g/mol . Verifying this composition requires a multi-faceted approach, combining techniques that determine bulk elemental composition with those that can detect trace elemental impurities.

Foundational Verification: CHNS/O Elemental Analysis

The first step in verifying the identity and purity of this compound is to confirm the mass percentages of its primary constituent elements: Carbon, Hydrogen, Nitrogen, and Sulfur.

The Principle of CHNS/O Analysis

CHNS/O analysis is a combustion-based technique.[1] A small, precisely weighed sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment.[1] This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) and its oxides (which are then reduced back to N2), and sulfur to sulfur dioxide (SO2).[1] These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[1]

Why It's the First-Line Technique: This method provides a fundamental confirmation of the compound's empirical formula. A significant deviation from the theoretical percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. For most organic compounds, purity can be demonstrated when the found values for carbon, hydrogen, and nitrogen are within ±0.4% of the calculated values.[2]

Experimental Protocol: CHNS Analysis

Caption: Workflow for Quantitative NMR (qNMR) Purity Assay.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H NMR spectrum under conditions optimized for quantitative analysis, ensuring a sufficient relaxation delay.

  • Data Processing: Process the spectrum, applying phasing and baseline correction.

  • Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following equation to determine the purity of the analyte:[3] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Controlling Contaminants: Elemental Impurities Analysis

Beyond verifying the primary elemental composition, it is critical to control trace elemental impurities that may be introduced during synthesis or from manufacturing equipment. [4][5]Regulatory bodies like the ICH, USP, and EP have established strict limits for these impurities. [6][7][8] Regulatory Framework: ICH Q3D, USP <232>, and EP 5.20

These guidelines mandate a risk-based approach to control elemental impurities in drug products. [9][10][11]The elements are classified based on their toxicity and the likelihood of their presence in the final product. [6]Class 1 elements (As, Cd, Hg, Pb) are the most toxic and must be considered in all risk assessments. [4] The Gold Standard Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for quantifying trace elemental impurities due to its exceptionally low detection limits, often in the parts-per-trillion (ppt) range. [12] Why ICP-MS is Superior:

  • Sensitivity: It can detect the low levels of impurities required by regulatory guidelines. [13]* Specificity: It can differentiate between isotopes of the same element, aiding in unequivocal identification. [12]* Multi-element Capability: A wide range of elements can be detected in a single analysis. [14] An Alternative Technique: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and cost-effective technique suitable for detecting elemental impurities at higher concentrations (ppb to ppm range). [12]While less sensitive than ICP-MS, it can be a suitable alternative depending on the specific elements and required detection limits determined by the risk assessment.

Experimental Protocol: ICP-MS for Elemental Impurities

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the this compound sample. Perform closed-vessel microwave digestion using concentrated nitric acid and other appropriate acids to bring the sample into a clear solution. [15]Dilute the digested sample with deionized water to a known volume.

  • Instrument Calibration: Calibrate the ICP-MS instrument using certified multi-element standards at concentrations bracketing the expected impurity levels.

  • Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument will nebulize the sample, ionize the elements in an argon plasma, separate the ions based on their mass-to-charge ratio, and detect them.

  • Data Interpretation: Quantify the concentration of each elemental impurity against the calibration curve. Compare the results to the Permitted Daily Exposure (PDE) limits outlined in USP <232> and ICH Q3D, considering the maximum daily dose of the final drug product. [7][9] Comparison of Analytical Techniques for this compound Verification

TechniquePurposeKey AdvantagesKey Limitations
CHNS Analysis Bulk elemental composition, Empirical formula verificationRapid, cost-effective, directly measures C, H, N, S content. [1]Does not provide information on trace metal impurities; oxygen is not directly measured.
qNMR Purity assessmentHigh precision, non-destructive, provides structural information. [3]Requires a certified internal standard, may not be suitable for complex mixtures.
ICP-MS Trace elemental impurity quantificationUltra-low detection limits, high specificity, multi-element capability. [12]Higher instrument and maintenance costs, potential for matrix interferences. [12]
ICP-OES Elemental impurity quantificationRobust, cost-effective for higher concentrations. [12]Less sensitive than ICP-MS, not suitable for all regulated elements at required limits.
Conclusion

A robust and comprehensive verification of this compound requires a combination of analytical techniques. CHNS analysis serves as the foundational check of the empirical formula and bulk composition. For a highly accurate purity assessment, qNMR provides a powerful, non-destructive alternative. Finally, to ensure patient safety and meet stringent regulatory requirements, ICP-MS is the indispensable tool for quantifying trace elemental impurities. By integrating these methods into a cohesive analytical strategy, researchers and drug developers can ensure the quality, safety, and efficacy of their products.

References

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Ph. Eur. 5.20 Elemental Impurities. Analytik Jena. Available at: [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Available at: [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. Analytik Jena. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). EDQM, Council of Europe. Available at: [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. Available at: [Link]

  • CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). Available at: [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Agilent. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. Available at: [Link]

  • ICH guideline Q3D (R2) on elemental impurities Step 5. European Medicines Agency (EMA). Available at: [Link]

  • Quantitative NMR Spectroscopy. Available at: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). Available at: [Link]

  • guideline for elemental impurities q3d(r1). International Council for Harmonisation (ICH). Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Available at: [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • ICP-MS vs ICP-OES: choosing the right elemental impurity test. QbD Group. Available at: [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. Available at: [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

  • USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Jordi Labs. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • CHNS Analysis. Eurofins Scientific. Available at: [Link]

  • Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. Pharmaceutical Outsourcing. Available at: [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. Available at: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(Ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Immediate Action Required: Treat this compound as a respiratory and contact irritant with a high potential for sensitization .[1]

While standard Safety Data Sheets (SDS) classify 1-(Ethylsulfonyl)piperazine primarily as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3), the piperazine moiety is a well-documented structural alert for respiratory and skin sensitization.[1] As a researcher, you must handle this substance with the assumption that repeated exposure could lead to hyper-responsiveness, even if acute toxicity appears low.[1]

Hazard Identification Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedNo eating/drinking in lab.[1] Wash hands immediately after doffing gloves.[1]
Skin Irritation H315Causes skin irritationDirect contact will cause dermatitis.[1] Double-gloving recommended.
Eye Irritation H319Causes serious eye irritationParticulates can cause corneal damage.[1][2] Goggles required for powders.[1]
STOT SE 3 H335May cause respiratory irritationZero-tolerance for open-bench handling. Use a fume hood.[1]
Sensitization StructuralPotential sensitizerMinimize aerosolization.[1] Report any new wheezing/rash immediately.

Physical Properties & Logistics

Understanding the physical state is critical for selecting the correct PPE. This compound is a low-melting solid, meaning it can bridge the gap between a dusty powder and a sticky residue if the lab temperature fluctuates.[1]

PropertyValueSafety Relevance
Physical State Solid (Crystalline/Powder)Dust generation is the primary vector of exposure.[1]
Melting Point 69-72 °CKeep away from heat sources; may fuse/clump, making transfer difficult.[1]
Molecular Weight 178.25 g/mol Moderate weight; dust settles but fine particles remain airborne.[1]
Solubility Soluble in DCM, MeOH, DMSOCrucial: Once dissolved, the carrier solvent dictates glove breakthrough time.[1]

Personal Protective Equipment (PPE) Specifications

The "Solvent-Context" Glove Protocol

Do not default to generic nitrile gloves without considering the carrier solvent. This compound is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for synthesis.[1]

TaskStatePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Transfer Solid Nitrile (4 mil)Nitrile (4 mil)Double-layer nitrile provides sufficient protection against dry particulates.[1]
Synthesis (DCM) Solution Laminate (PE/EVOH) Nitrile (Disposable)Nitrile degrades in <2 mins in DCM.[1] Laminate (e.g., Silver Shield) is required.[1]
Synthesis (DMF/DMSO) Solution Nitrile (5-6 mil)Nitrile (Disposable)Thicker nitrile offers >480 min protection against DMSO/DMF.[1]
Respiratory & Eye Protection[2][3][4][5][6][7][8]
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood with face velocity >100 fpm.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.[1]1) are mandatory when handling the powder to prevent dust entry. Safety glasses are acceptable only when the compound is fully dissolved and inside a closed system.[1]

  • Respiratory Protection: If fume hood work is impossible (not recommended), use a half-face respirator with P100 (HEPA) + Organic Vapor cartridges .[1]

Operational Handling Protocol (Step-by-Step)

This protocol is designed to eliminate the "dust-to-face" trajectory common in solid handling.[1]

Phase 1: Preparation
  • Static Check: Piperazine derivatives can be electrostatically charged.[1] Use an ionizing fan or anti-static gun on the weighing boat before dispensing.[1]

  • Zone Clearance: Clear the fume hood of unnecessary clutter to ensure laminar airflow is not disrupted.[1]

Phase 2: Weighing & Transfer[1][2]
  • Taring: Place the weighing boat on the balance inside the hood (or use a balance enclosure).

  • Dispensing: Use a long-neck spatula. Do not shake the bottle. Gently rotate the bottle to loosen the solid.

  • The "Wet Transfer" Method (Recommended):

    • Instead of dumping dry powder into a reactor, add your solvent (e.g., DCM) directly to the weighing boat (if compatible) or a transfer vial.[1]

    • Dissolve the solid before moving it to the reaction vessel. This eliminates the risk of airborne dust during the addition step.

Phase 3: Cleanup[1][2]
  • Wipe Down: Wipe the balance area with a solvent-dampened tissue (MeOH or water).[1]

  • Doffing: Remove outer gloves inside the hood.[1] Remove inner gloves at the lab exit.[1] Wash hands with soap and cool water (warm water opens pores).[1]

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust).[1][2] Cover with a wet paper towel (water or PEG-400) to dampen the powder, then wipe up.[1]

  • Solution Spill: Absorb with vermiculite or sand.[1] If DCM is the solvent, evacuate the immediate area due to volatility.

Waste Disposal Plan

Segregate waste streams to prevent unexpected reactivity.[1]

  • Stream A (Solid Waste): Contaminated paper towels, gloves, and weighing boats.[1] Label: "Hazardous Solid - Irritant/Potential Sensitizer."[1]

  • Stream B (Liquid Waste): Mother liquors and reaction mixtures.[1] Do not mix with strong oxidizers (peroxides, nitrates) as piperazines can form unstable N-nitroso compounds or ignite.[1]

Process Visualization (Workflow)[1][2]

The following diagram illustrates the safe handling logic, emphasizing the decision points for glove selection and containment.

G start Storage (Cool, Dry, <25°C) check Task Assessment: Solid vs. Solution? start->check solid_ppe PPE: Nitrile (Double) + Goggles check->solid_ppe Solid Handling sol_check Solvent Type? check->sol_check Dissolved weigh Weighing (Static Control) solid_ppe->weigh reaction Reaction Vessel (Closed System) weigh->reaction Wet Transfer dcm_ppe PPE: Laminate/Barrier (DCM Compatible) sol_check->dcm_ppe Chlorinated (DCM) std_ppe PPE: Thick Nitrile (DMF/DMSO) sol_check->std_ppe Polar Aprotic dcm_ppe->reaction std_ppe->reaction waste Disposal (Segregate Oxidizers) reaction->waste

Figure 1: Operational workflow for this compound, highlighting the critical decision path for glove selection based on carrier solvents.

References

  • National Institutes of Health (PubChem). (n.d.). Piperazine Compound Summary & Sensitization Hazards.[1][3] Retrieved October 26, 2023, from [Link]

Sources

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